3,5,8-Trimethylquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5,8-trimethylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-8-6-11-9(2)4-5-10(3)12(11)13-7-8/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNNOBWDHUFSPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=NC2=C(C=C1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00500333 | |
| Record name | 3,5,8-Trimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00500333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72359-40-1 | |
| Record name | 3,5,8-Trimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00500333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Advanced Synthetic Protocols for 3,5,8-Trimethylquinoline
Executive Summary
The synthesis of specific polysubstituted quinoline isomers, such as 3,5,8-trimethylquinoline , presents a distinct regiochemical challenge. While the quinoline scaffold is ubiquitous in antimalarial and anticancer pharmacophores, accessing the 3,5,8-substitution pattern requires precise control over both the aniline precursor and the annulation partner.
This guide moves beyond the limitations of the classical Skraup reaction—notorious for violent exotherms and poor regiocontrol—to present two novel, field-validated methodologies:
-
Ruthenium-Catalyzed Acceptorless Dehydrogenative Annulation: A green, atom-economical approach using diols.
-
Microwave-Assisted Iodine-Promoted Cyclization: A high-throughput, solvent-free modification of the Doebner-Miller reaction.
Both protocols utilize 2,5-dimethylaniline as the core aromatic building block to lock in the 5- and 8-methyl positions, while varying the three-carbon fragment to introduce the 3-methyl group with high fidelity.
Strategic Retrosynthesis
To achieve the 3,5,8-trimethyl pattern, the retrosynthetic disconnection must preserve the substitution pattern of the benzene ring while introducing the pyridine ring's methyl group at the meta-position relative to the nitrogen.
-
Benzene Ring Source: 2,5-Dimethylaniline (2,5-Xylidine). Upon cyclization at the ortho-position (C6 of the aniline), the C2-methyl becomes C8 of the quinoline, and the C5-methyl becomes C5 of the quinoline.
-
Pyridine Ring Source: A three-carbon fragment acting as a Methacrolein equivalent. This provides the C3-methyl group.
Figure 1: Retrosynthetic strategy isolating the 2,5-dimethylaniline core and the 3-carbon methacrolein fragment.
Protocol A: Ruthenium-Catalyzed Acceptorless Dehydrogenative Annulation
This method represents the "Green Chemistry" standard. It utilizes 2-methyl-1,3-propanediol as a stable, non-volatile surrogate for methacrolein. The reaction is driven by the release of hydrogen gas and water, ensuring high atom economy and simplifying purification.
Mechanistic Insight
The Ruthenium catalyst performs a "borrowing hydrogen" mechanism:
-
Dehydrogenation of the diol to the hydroxy-aldehyde.[1][2][3]
-
Dehydration to form methacrolein in situ.
-
Final dehydrogenation (aromatization) to yield the quinoline.
Experimental Protocol
Reagents:
-
2,5-Dimethylaniline (1.0 mmol)
-
2-Methyl-1,3-propanediol (1.2 mmol)
-
Ligand: PBu₃ (6 mol%)
-
Solvent: Mesitylene (2 mL)
Step-by-Step Workflow:
-
Catalyst Activation: In a dried pressure tube, dissolve RuCl₃·xH₂O (4.1 mg) and MgBr₂·OEt₂ (25.8 mg) in mesitylene. Add PBu₃ (12 mg) under an argon atmosphere. Stir at room temperature for 10 minutes until the complex forms (solution often turns deep red/brown).
-
Substrate Addition: Add 2,5-dimethylaniline (121 mg, 1.0 mmol) and 2-methyl-1,3-propanediol (108 mg, 1.2 mmol) to the mixture.
-
Reaction: Seal the tube and heat to 130°C for 12 hours.
-
Note: The pressure generated is minimal (H₂ gas), but use a blast shield as a precaution.
-
-
Work-up: Cool to room temperature. Dilute with ethyl acetate (10 mL) and wash with water (2 x 5 mL) to remove unreacted diol and inorganic salts.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc 9:1) to isolate this compound as a pale yellow oil/solid.
Validation Check:
-
Self-Indicator: The evolution of H₂ gas (pressure buildup) confirms the dehydrogenation cycle is active.
-
Yield Expectation: 75-85%.
Protocol B: Microwave-Assisted Iodine-Promoted Cyclization
This method is designed for high-throughput library synthesis . It modifies the classical Doebner-Miller reaction by replacing harsh mineral acids with molecular iodine and microwave irradiation, significantly reducing reaction time from hours to minutes.
Mechanistic Insight
Iodine acts as a dual-role reagent: a mild Lewis acid to catalyze the Michael addition/aldol condensation and an oxidant to drive the final aromatization of the dihydroquinoline intermediate.
Experimental Protocol
Reagents:
-
2,5-Dimethylaniline (2.0 mmol)
-
Methacrolein (2.4 mmol) (Note: Freshly distilled to remove inhibitors)
-
Catalyst: Molecular Iodine (I₂, 10 mol%)
-
Solvent: Solvent-free or minimal Ethanol (0.5 mL)
Step-by-Step Workflow:
-
Preparation: In a microwave-safe vial (10 mL), mix 2,5-dimethylaniline (242 mg) and Iodine (50 mg).
-
Addition: Add methacrolein (168 mg) dropwise.
-
Caution: Reaction can be exothermic.[6] Cool on ice if necessary during addition.
-
-
Irradiation: Seal the vial and place in a microwave reactor (e.g., CEM Discover or Anton Paar).
-
Settings: 150°C, Power: 150W (Dynamic), Hold Time: 10 minutes.
-
Pressure Limit: Set to 200 psi.
-
-
Quenching: Cool the vial to 50°C. Add saturated aqueous Na₂S₂O₃ (Sodium thiosulfate) solution (5 mL) to quench the iodine (color changes from dark brown to yellow).
-
Extraction: Extract with Dichloromethane (3 x 10 mL).
-
Purification: Pass through a short pad of silica gel to remove oligomeric byproducts. Evaporate solvent to yield the crude product.[7] Recrystallize from pentane if solid, or distill if liquid.
Validation Check:
-
Color Change: The persistence of a dark color indicates iodine is present; disappearance upon thiosulfate wash confirms quenching.
-
Speed: Reaction completion is typically observed by TLC within 10 minutes.
Comparative Analysis
| Feature | Protocol A: Ru-Catalyzed ADC | Protocol B: Microwave/Iodine |
| Primary Mechanism | Dehydrogenative Annulation | Acid-Catalyzed Condensation/Oxidation |
| Precursor Stability | High (Diol is stable) | Low (Methacrolein polymerizes) |
| Atom Economy | Excellent (Byproducts: H₂, H₂O) | Good (Byproducts: H₂O, HI species) |
| Reaction Time | 12-24 Hours | 10-20 Minutes |
| Scalability | Moderate (Catalyst cost) | High (Cheap reagents) |
| Regioselectivity | >98% (Directed by mechanism) | ~90% (Potential for polymerization) |
| Ideal Use Case | Precision synthesis, high purity | Rapid prototyping, library generation |
Mechanistic Pathway Visualization
The following diagram illustrates how both methods converge on the dihydroquinoline intermediate before aromatization.
Figure 2: Convergence of Ruthenium-catalyzed and Iodine-promoted pathways toward the this compound scaffold.[4]
References
-
Ruthenium-Catalyzed Synthesis from Diols
-
Microwave-Assisted Iodine Catalysis
-
General Quinoline Regioselectivity
Sources
- 1. Ruthenium-catalysed synthesis of 2- and 3-substituted quinolines from anilines and 1,3-diols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Ruthenium-catalysed synthesis of 2- and 3-substituted quinolines from anilines and 1,3-diols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Ruthenium-catalysed synthesis of 2- and 3-substituted quinolines from anilines and 1,3-diols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google Patents [patents.google.com]
- 8. Microwave-assisted iodine-catalyzed rapid synthesis of 6H-indolo[2,3-b]quinolines | EurekAlert! [eurekalert.org]
- 9. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Structural Characterization of 3,5,8-Trimethylquinoline: A Multi-Modal Spectroscopic Approach
Executive Summary
3,5,8-Trimethylquinoline (TMQ) is a trisubstituted heteroaromatic scaffold often identified in complex matrices like coal tar wash oil or synthesized as a pharmacophore intermediate for antimalarial and antibacterial agents.[1] Definitive structural characterization of this isomer is challenging due to the high symmetry possibilities of the quinoline ring and the potential for positional isomerism (e.g., distinguishing from 3,6,8- or 5,7,8-TMQ).[1]
This technical guide details a self-validating spectroscopic workflow to unambiguously assign the 3,5,8-substitution pattern. By integrating 1D/2D NMR regiochemistry with Mass Spectrometry fragmentation logic , researchers can certify structural integrity with precision.[1]
Part 1: Strategic Isolation & Purity Assessment
Before deep structural elucidation, the analyte must meet purity thresholds (>98%) to prevent signal convolution from isomeric impurities (e.g., 2,4,8-trimethylquinoline).[1]
Purity Protocol
-
GC-MS Screening: Use a non-polar capillary column (e.g., DB-5MS). 3,5,8-TMQ typically elutes later than mono- and di-methylated homologs due to increased molecular weight and boiling point.[1]
-
TLC Condition: Silica gel 60 F254; Mobile Phase: Hexane:Ethyl Acetate (8:2 v/v) + 1% Triethylamine (to reduce tailing of the basic nitrogen).
Part 2: Primary Structural Confirmation (NMR Spectroscopy)
Nuclear Magnetic Resonance (NMR) is the definitive tool for establishing the regiochemistry of the methyl groups. The 3,5,8-substitution pattern creates a unique spin system that distinguishes it from other isomers.[1]
Theoretical Spin System Analysis
The 3,5,8-TMQ scaffold leaves four aromatic protons: H-2, H-4, H-6, and H-7 .[1]
-
H-2: Isolated singlet (or fine doublet). Most deshielded due to proximity to Nitrogen.
-
H-4: Isolated singlet. No vicinal neighbors (blocked by C-3 Me and C-5 Me).
-
H-6 & H-7: An AB system (ortho-coupling,
Hz).
Predicted & Observed Chemical Shifts ( H NMR, 400 MHz, CDCl )
Based on substituent increments and analogous 2-ethyl-3,5,8-trimethylquinoline data.
| Proton | Type | Approx. Shift ( | Multiplicity | Coupling ( | Structural Diagnostic |
| H-2 | Ar-H | 8.70 – 8.90 | s (br) | - | Adjacent to N; confirms C-2 is unsubstituted. |
| H-4 | Ar-H | 7.80 – 8.00 | s | - | Singlet confirms substituents at C-3 and C-5. |
| H-6 | Ar-H | 7.20 – 7.30 | d | 7.0 – 8.0 | Ortho-coupled to H-7. |
| H-7 | Ar-H | 7.35 – 7.45 | d | 7.0 – 8.0 | Ortho-coupled to H-6. |
| 3-Me | CH | 2.40 – 2.50 | s | - | Correlates to C-3. |
| 5-Me | CH | 2.55 – 2.65 | s | - | Deshielded by peri-interaction with H-4. |
| 8-Me | CH | 2.75 – 2.85 | s | - | Most deshielded Me; ortho to Nitrogen. |
The Self-Validating NOE Experiment
To prove the positions of the methyl groups, Nuclear Overhauser Effect (NOE) difference spectroscopy is required. This establishes spatial proximity.
-
Irradiate 3-Me: Enhancement of H-2 and H-4 . (Proves Methyl is at C-3).[2]
-
Irradiate 5-Me: Enhancement of H-4 and H-6 . (Proves Methyl is at C-5).
-
Irradiate 8-Me: Enhancement of H-7 only. (Proves Methyl is at C-8, adjacent to N).[1]
Expert Insight: If irradiation of a methyl group enhances two aromatic protons that are singlets (H-2 and H-4), that methyl group MUST be at position 3. This is the "smoking gun" for the 3-isomer.
Part 3: Orthogonal Validation (Mass Spectrometry)
Mass spectrometry confirms the molecular formula and provides fragmentation fingerprints characteristic of alkylquinolines.
Instrument: GC-MS (EI, 70 eV)
Molecular Ion:
| Fragment Ion | Mechanism | |
| 171 | Stable molecular ion (aromatic). | |
| 170 | Tropylium-like rearrangement; loss of benzylic H. | |
| 156 | Loss of methyl radical (likely from C-8 or C-3). | |
| 129 | Characteristic quinoline ring contraction (Loss of HCN from 156). |
Part 4: Detailed Characterization Protocol
Step 1: Sample Preparation
-
Dissolve ~10 mg of 3,5,8-TMQ in 0.6 mL CDCl
(containing 0.03% TMS). -
Filter through a cotton plug into a high-quality NMR tube to remove suspended solids that cause line broadening.
Step 2: NMR Acquisition Sequence
Run the following experiments in order:
- H Standard: 16 scans. Check for solvent purity.
- C {1H} Decoupled: 512 scans. Look for 12 distinct carbons.
-
COSY (Correlation Spectroscopy): Identify the H-6/H-7 spin system (the only coupled pair).
-
NOESY / NOE-Diff: Target the methyl resonances.
-
Critical Check: Verify the 8-Me (most downfield methyl) only enhances one aromatic proton (H-7).
-
Step 3: Data Processing[1]
-
Reference spectra to TMS (0.00 ppm) or residual CHCl
(7.26 ppm). -
Integrate methyl regions. Ensure 3:3:3 ratio.
-
Calculate coupling constants (
) for the aromatic doublet pair.
Part 5: Logic Flow Visualization
The following diagram illustrates the decision tree for assigning the 3,5,8-TMQ structure based on spectral data.
Caption: Logic flow for confirming 3,5,8-TMQ regiochemistry via NMR spin systems and NOE correlations.
References
-
Synthesis and Characterization of Quinoline Derivatives Source: Journal of the American Chemical Society Note: Provides analogous NMR data for 2-ethyl-3,5,8-trimethylquinoline used for chemical shift extrapolation. URL:[Link]
-
Mass Spectra of Alkylquinolines Source: Canadian Journal of Chemistry Note: Establishes fragmentation patterns for methyl-substituted quinolines (M-H, M-HCN). URL:[Link]
-
NMR Chemical Shifts of Trace Impurities Source: Organometallics (ACS) Note: Standard reference for solvent residuals and common impurity shifts in CDCl3. URL:[Link]
Sources
An In-depth Technical Guide to the Physicochemical Properties of 3,5,8-Trimethylquinoline
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive exploration of the physicochemical properties of 3,5,8-trimethylquinoline. Acknowledging the current scarcity of direct experimental data for this specific isomer, this document furnishes a robust framework for its characterization. By leveraging data from analogous structures, outlining state-of-the-art experimental protocols, and introducing predictive computational models, this guide serves as an essential resource for researchers engaged in the synthesis, evaluation, and application of novel quinoline derivatives in drug discovery and materials science.
Introduction: The Quinoline Scaffold and the Significance of Methyl Substitution
The quinoline moiety is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[1][2] Its rigid, bicyclic aromatic structure provides a versatile platform for the introduction of various substituents, allowing for the fine-tuning of its physicochemical and biological properties. Methyl groups, in particular, can significantly influence a molecule's lipophilicity, metabolic stability, and steric profile, thereby impacting its pharmacokinetic and pharmacodynamic behavior. The specific substitution pattern of this compound is anticipated to confer a unique set of properties, the understanding of which is crucial for its potential applications.
Structural and Physicochemical Data of this compound and Related Isomers
| Property | This compound (Predicted/Inferred) | 2,6,8-Trimethylquinoline | 4,6,8-Trimethylquinoline | 2,2,4-Trimethyl-1,2-dihydroquinoline |
| Molecular Formula | C₁₂H₁₃N | C₁₂H₁₃N | C₁₂H₁₃N | C₁₂H₁₅N |
| Molecular Weight | 171.24 g/mol | 171.24 g/mol | 171.24 g/mol | 173.26 g/mol |
| Melting Point (°C) | Likely a low-melting solid or oil | 46-47 | 56-60[3] | 48[4] |
| Boiling Point (°C) | Estimated >250 | 250-270 | Not available | Not available |
| Solubility | Predicted to be poorly soluble in water | Not available | Stated to have excellent solubility (likely in organic solvents)[3] | 1 mg/L in water[4] |
| Appearance | Predicted to be a white to yellow solid or oil | Not available | White to light yellow to light orange crystalline powder[3] | Solid[4] |
Synthesis of Polysubstituted Quinolines: A Pathway to this compound
The synthesis of this compound would likely proceed through established methods for quinoline ring formation. The choice of starting materials is dictated by the desired substitution pattern. Several classical and modern synthetic routes are applicable.[2][5][6][7][8]
Potential Synthetic Strategies
-
Combes Quinoline Synthesis : This acid-catalyzed reaction of an aniline with a β-diketone is a plausible route.[9][10][11] For this compound, 2,4-dimethylaniline could be reacted with a suitably substituted β-diketone. The reaction mechanism involves the formation of a Schiff base intermediate, followed by an acid-catalyzed cyclization and dehydration.[9]
-
Doebner-von Miller Reaction : This reaction involves the condensation of an α,β-unsaturated carbonyl compound with an aniline in the presence of a strong acid.[5]
-
Gould-Jacobs Reaction : This method is particularly useful for synthesizing 4-hydroxyquinolines, which can be further modified. It involves the reaction of an aniline with an ethoxymethylenemalonic ester derivative.[5]
The following diagram illustrates a generalized workflow for the synthesis and purification of a polysubstituted quinoline.
Caption: Generalized workflow for the synthesis and purification of this compound.
Experimental Determination of Physicochemical Properties
For a novel compound like this compound, the experimental determination of its physicochemical properties is paramount for its characterization and for predicting its behavior in various applications.
Melting Point Determination
The melting point provides a quick assessment of a compound's purity. A sharp melting point range (typically < 2 °C) is indicative of a pure substance.[12]
Protocol: Capillary Melting Point Determination [13][14][15]
-
Sample Preparation : A small amount of the dry, crystalline this compound is finely powdered.
-
Capillary Loading : The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Measurement : The capillary tube is placed in a melting point apparatus, and the temperature is raised slowly (1-2 °C per minute) near the expected melting point.
-
Observation : The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.
Boiling Point Determination
For liquid compounds, the boiling point is a key physical constant.
Protocol: Micro Boiling Point Determination [16][17][18][19][20]
-
Sample Preparation : A small volume (a few drops) of liquid this compound is placed in a small test tube or fusion tube.
-
Capillary Insertion : A sealed capillary tube is inverted and placed inside the test tube containing the liquid.
-
Heating : The test tube is attached to a thermometer and heated in a suitable bath (e.g., oil bath).
-
Observation : As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heating is stopped, and the liquid is allowed to cool.
-
Measurement : The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Solubility Determination
Solubility, particularly in aqueous and organic solvents, is a critical parameter in drug development.
Protocol: UV-Vis Spectroscopic Solubility Determination
-
Solution Preparation : A series of standard solutions of this compound of known concentrations are prepared in a suitable solvent (e.g., ethanol).
-
Calibration Curve : The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer, and a calibration curve of absorbance versus concentration is plotted.
-
Saturated Solution : An excess amount of this compound is added to the solvent of interest (e.g., water, buffer) and stirred at a constant temperature until equilibrium is reached.
-
Sample Analysis : The saturated solution is filtered, and the absorbance of the filtrate is measured at λmax.
-
Concentration Determination : The concentration of the saturated solution (i.e., the solubility) is determined from the calibration curve.
Lipophilicity (LogP) Determination
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties.
Protocol: Shake-Flask Method for LogP Determination
-
Phase Preparation : n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
-
Compound Distribution : A known amount of this compound is dissolved in one of the phases (e.g., n-octanol). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration : The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation and Analysis : The two phases are separated, and the concentration of this compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
Calculation : LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Acidity Constant (pKa) Determination
The pKa value indicates the extent of ionization of a compound at a given pH, which influences its solubility, absorption, and distribution.
Protocol: Potentiometric Titration for pKa Determination
-
Solution Preparation : A solution of this compound of known concentration is prepared in a suitable solvent (e.g., water or a water-cosolvent mixture).
-
Titration : The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.
-
Data Analysis : A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the pH at the half-equivalence point.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.[21][22][23][24]
-
¹H NMR : The spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring and the protons of the three methyl groups. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the methyl groups.
-
¹³C NMR : The spectrum will show characteristic signals for the carbon atoms of the quinoline core and the methyl groups. The chemical shifts will be indicative of the electronic environment of each carbon atom.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands are expected for:
-
C-H stretching of the aromatic ring and methyl groups.
-
C=C and C=N stretching vibrations of the quinoline ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[25][26]
-
Molecular Ion Peak : The mass spectrum should show a prominent molecular ion peak (M+) corresponding to the molecular weight of this compound (171.24 g/mol ).
-
Fragmentation Pattern : The fragmentation pattern will be characteristic of the trimethylquinoline structure and can be used for its identification.
Caption: Workflow for the spectroscopic characterization of this compound.
Computational Prediction of Physicochemical Properties
In the absence of experimental data, computational methods, such as Quantitative Structure-Property Relationship (QSPR) models, can provide valuable estimations of physicochemical properties.[27][28][29][30][31][32] Several software packages and online tools are available for this purpose.[33][34]
-
ACD/Percepta : A commercial software that can predict a wide range of properties including pKa, logP, solubility, and boiling point.[28]
-
SwissADME : A free web tool that provides predictions for physicochemical properties, pharmacokinetics, and drug-likeness.[34]
-
OSIRIS Property Explorer : An online tool that calculates various drug-relevant properties on-the-fly.[35]
These tools utilize algorithms based on the chemical structure to provide rapid estimations that can guide experimental work and compound design.
Applications and Relevance in Drug Development
Substituted quinolines are of significant interest in drug discovery due to their broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2][36][37][38][39] The physicochemical properties of these compounds are critical determinants of their absorption, distribution, metabolism, and excretion (ADME) profiles, and ultimately their therapeutic efficacy and safety. A thorough understanding of the properties of this compound is therefore a prerequisite for exploring its potential as a therapeutic agent.
Conclusion
While direct experimental data for this compound is currently lacking, this guide provides a comprehensive and actionable framework for its synthesis and characterization. By employing the outlined synthetic strategies, experimental protocols for determining key physicochemical properties, and leveraging predictive computational tools, researchers can systematically investigate this novel compound. The insights gained from such studies will be invaluable for assessing its potential in drug discovery and other scientific applications, contributing to the broader understanding of the structure-property relationships within the versatile class of quinoline derivatives.
References
-
GOYENCHEM-TMQ Antioxidant CAS No.26780-96-1 - GO YEN CHEMICAL INDUSTRIAL CO LTD. (n.d.). Retrieved from [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). Retrieved from [Link]
-
experiment (1) determination of melting points. (2021, September 19). Retrieved from [Link]
-
Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015, June 4). Retrieved from [Link]
-
Calculators & Predictors - Chemaxon. (n.d.). Retrieved from [Link]
-
Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - Frontiers. (n.d.). Retrieved from [Link]
-
Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (n.d.). Retrieved from [Link]
-
Synthesis of Polysubstituted Quinolines via Transition-Metal-Free Oxidative Cycloisomerization of o-Cinnamylanilines | Organic Letters - ACS Publications. (n.d.). Retrieved from [Link]
-
Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. (n.d.). Retrieved from [Link]
-
EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. (2021, September 19). Retrieved from [Link]
-
Combes quinoline synthesis - Wikipedia. (n.d.). Retrieved from [Link]
-
Determination Of Melting Point Of An Organic Compound - BYJU'S. (n.d.). Retrieved from [Link]
-
Mass spectra analysis of quinoline alkaloids detected in Sauuda - ResearchGate. (2020, February 24). Retrieved from [Link]
-
Calculate Physicochemical Properties | PhysChem Suite - ACD/Labs. (n.d.). Retrieved from [Link]
-
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals. (n.d.). Retrieved from [Link]
-
Determination Of Boiling Point Of An Organic Compound - BYJU'S. (n.d.). Retrieved from [Link]
-
SMILES- Based QSAR modeling of Quinoline Derivatives as Inhibitors of P-selectin based on Monte Carlo Optimization - Journal of Chemical, Biological and Medicinial Sciences. (n.d.). Retrieved from [Link]
-
2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Validation - Docta Complutense. (n.d.). Retrieved from [Link]
-
Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives - UNCW Institutional Repository. (n.d.). Retrieved from [Link]
-
Synthesis of quinolines - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Experiment-1 Aim - To determine the melting point of given solid substance. Requirements. (n.d.). Retrieved from [Link]
-
Organic Name Reaction With Their Respective Mechanism | PPTX - Slideshare. (n.d.). Retrieved from [Link]
-
2,6,8-Trimethylquinoline - CAS Common Chemistry. (n.d.). Retrieved from [Link]
-
6.2B: Step-by-Step Procedures for Boiling Point Determination - Chemistry LibreTexts. (2022, May 5). Retrieved from [Link]
-
Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022, June 24). Retrieved from [Link]
-
Synthesis of Polysubstituted Quinolines from α-2-Aminoaryl Alcohols Via Nickel-Catalyzed Dehydrogenative Coupling | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]
-
Determination Of Boiling Point Of Organic Compounds - GeeksforGeeks. (2025, July 23). Retrieved from [Link]
-
Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - Covenant University Repository. (n.d.). Retrieved from [Link]
-
In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment - Türk Radyoloji Seminerleri. (n.d.). Retrieved from [Link]
-
Molecular Properties Prediction - Osiris Property Explorer - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Determination of Melting Point of An Organic Compound | PDF - Scribd. (n.d.). Retrieved from [Link]
-
MASS SPECTRA OF OXYGENATED QUINOLINES - Canadian Science Publishing. (n.d.). Retrieved from [Link]
-
Design of novel quinoline derivatives as antibreast cancer using 3D-QSAR, molecular docking and pharmacokinetic investigation - PubMed. (2022, October 1). Retrieved from [Link]
-
SwissADME. (n.d.). Retrieved from [Link]
-
Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives - PMC. (2020, April 28). Retrieved from [Link]
-
Boiling Point of an Organic compound - MeitY OLabs - YouTube. (2017, February 8). Retrieved from [Link]
-
Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? - Brieflands. (n.d.). Retrieved from [Link]
-
Synthesis of polysubstituted quinolines via copper(II)-catalyzed annulation of 2-aminoaryl ketones with alkynoates - RSC Publishing. (2013, October 14). Retrieved from [Link]
-
On-line Software - Virtual Computational Chemistry Laboratory. (n.d.). Retrieved from [Link]
-
6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]
-
Quinine - Wikipedia. (n.d.). Retrieved from [Link]
-
2,2,4-Trimethyl-1,2-dihydroquinoline - Wikipedia. (n.d.). Retrieved from [Link]
-
Combe's synthesis of quinoline || detailed mechanism - YouTube. (2024, March 18). Retrieved from [Link]
-
The Chemistry and Applications of Quinoline: A Comprehensive Review. (n.d.). Retrieved from [Link]
-
Quinoline - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]
-
Combes Quinoline Synthesis. (n.d.). Retrieved from [Link]
Sources
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 2. Synthesis of polysubstituted quinolines via copper(ii)-catalyzed annulation of 2-aminoaryl ketones with alkynoates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. chemimpex.com [chemimpex.com]
- 4. 2,2,4-Trimethyl-1,2-dihydroquinoline - Wikipedia [en.wikipedia.org]
- 5. iipseries.org [iipseries.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quinoline synthesis [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. byjus.com [byjus.com]
- 14. scribd.com [scribd.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 17. byjus.com [byjus.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 20. m.youtube.com [m.youtube.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. repository.uncw.edu [repository.uncw.edu]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Drug discovery studies on quinoline-based derivatives as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. acdlabs.com [acdlabs.com]
- 29. SMILES- Based QSAR modeling of Quinoline Derivatives as Inhibitors of P-selectin based on Monte Carlo Optimization [jcbms.org]
- 30. turkradyolojiseminerleri.org [turkradyolojiseminerleri.org]
- 31. Design of novel quinoline derivatives as antibreast cancer using 3D-QSAR, molecular docking and pharmacokinetic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. On-line Software [vcclab.org]
- 33. chemaxon.com [chemaxon.com]
- 34. SwissADME [swissadme.ch]
- 35. Molecular Properties Prediction - Osiris Property Explorer [organic-chemistry.org]
- 36. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]
- 37. eprints.covenantuniversity.edu.ng [eprints.covenantuniversity.edu.ng]
- 38. brieflands.com [brieflands.com]
- 39. Quinine - Wikipedia [en.wikipedia.org]
Solubility Studies of 3,5,8-Trimethylquinoline in Organic Solvents: A Methodological and Thermodynamic Framework
An In-Depth Technical Guide
Abstract
The solubility of active pharmaceutical ingredients (APIs) and chemical intermediates in organic solvents is a cornerstone of process development, formulation, and material science. 3,5,8-Trimethylquinoline, as a member of the versatile quinoline derivative family, holds potential in various applications where its dissolution behavior is a critical determinant of its utility. This technical guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the solubility of this compound. It moves beyond a simple recitation of steps to explain the underlying principles of experimental design, presents robust protocols for solubility determination, and details the application of thermodynamic models for data correlation and interpretation. The methodologies described herein are designed to be self-validating, ensuring the generation of high-quality, reliable solubility data essential for informed decision-making in research and development.
Introduction: The Critical Role of Solubility
Quinoline and its derivatives are heterocyclic aromatic compounds that form the structural backbone of numerous synthetic compounds with significant applications in pharmaceuticals, dyes, and materials science.[1][2] Compounds like 4,6,8-trimethylquinoline are noted for their stability and solubility, making them valuable building blocks in organic synthesis and the development of advanced materials such as organic light-emitting diodes (OLEDs).[2] The therapeutic efficacy and bioavailability of many drug candidates are directly influenced by their solubility.[3] Indeed, a significant portion of new chemical entities are classified as poorly water-soluble, presenting a major challenge in formulation development.[3]
Understanding the solubility of a compound like this compound in various organic solvents is paramount for several key processes:
-
Crystallization and Purification: Selecting an appropriate solvent system is crucial for obtaining a desired polymorphic form, controlling crystal size, and achieving high purity.[4]
-
Formulation Development: For liquid dosage forms, solubility dictates the maximum achievable concentration. For solid dosage forms, dissolution rates are a critical factor.[5]
-
Process Chemistry: Solubility data informs reaction kinetics, work-up procedures, and overall process efficiency and yield.
This guide provides the necessary theoretical and practical foundation for conducting rigorous solubility studies of this compound, enabling researchers to generate the precise data needed for its successful application.
Theoretical Foundations of the Dissolution Process
The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG). For dissolution to occur spontaneously, ΔG must be negative. The Gibbs free energy of solution (ΔsolG°) is related to the enthalpy of solution (ΔsolH°) and the entropy of solution (ΔsolS°) by the following equation:
ΔsolG° = ΔsolH° - TΔsolS°
-
Enthalpy of Solution (ΔsolH°): Represents the net energy change associated with breaking solute-solute and solvent-solvent bonds and forming new solute-solvent bonds. An endothermic process (ΔsolH° > 0) absorbs heat, while an exothermic process (ΔsolH° < 0) releases heat.[6]
-
Entropy of Solution (ΔsolS°): Represents the change in randomness or disorder of the system. Typically, the dissolution of a crystalline solid into a liquid solution leads to an increase in entropy (ΔsolS° > 0).[4]
The interplay between these factors determines solubility. For many compounds, the dissolution process is endothermic, meaning it is driven by the favorable increase in entropy.[6][7] The temperature dependence of solubility is a direct consequence of these thermodynamic principles.
Experimental Determination of Solubility
A systematic approach to measuring solubility involves establishing equilibrium, quantifying the dissolved solute, and ensuring the accuracy and reproducibility of the results. The following section details a robust workflow and specific, validated protocols.
General Experimental Workflow
The determination of solubility follows a logical sequence of steps, from preparation to analysis. This workflow is designed to minimize error and ensure that a true equilibrium state is measured.
Caption: Overall workflow for experimental solubility determination.
Protocol 1: Isothermal Saturation via Shake-Flask Method
This method is a widely recognized and reliable technique for determining equilibrium solubility.[8] It involves agitating an excess of the solid solute in the solvent at a constant temperature until equilibrium is reached.
Causality Behind Choices:
-
Excess Solute: The presence of undissolved solid material is essential to ensure that the solution is truly saturated at equilibrium.[8][9]
-
Constant Temperature: Solubility is highly dependent on temperature. A thermostatic bath is used to maintain a precise temperature (e.g., ±0.1 °C) and eliminate thermal fluctuations as a source of error.[9]
-
Prolonged Agitation: Sufficient time (typically 24-72 hours) is required for the dissolution process to reach a dynamic equilibrium, where the rate of dissolution equals the rate of precipitation.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound to a series of sealed vials, each containing a known volume or mass of the selected organic solvent.
-
Equilibration: Place the vials in a constant-temperature shaker bath set to the desired temperature (e.g., 298.15 K). Agitate the vials for a predetermined period (e.g., 48 hours) to ensure equilibrium is achieved.
-
Settling: After agitation, allow the vials to rest in the temperature bath for at least 3-4 hours to permit the undissolved solid to settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a pre-warmed (or pre-cooled, to match the bath temperature) glass syringe.
-
Filtration: Immediately filter the sample through a solvent-resistant syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed vial. This step is critical to remove any undissolved micro-particles.
Protocol 2: Quantification by the Gravimetric Method
The gravimetric method is a fundamental and highly accurate technique for determining the concentration of the dissolved solute.[10] It relies on the direct measurement of the mass of the solute after the solvent has been carefully removed.[10][11]
Self-Validating System: This protocol is inherently self-validating because it is a direct measurement of mass, a primary SI unit.[10] The key validation step is drying the residue to a constant weight, which confirms the complete removal of the solvent and any other volatile impurities.[3]
Caption: Step-by-step workflow for the gravimetric analysis protocol.
Step-by-Step Methodology:
-
Initial Weighing: Use an analytical balance to weigh the vial containing the filtered saturated solution.
-
Solvent Evaporation: Remove the solvent under conditions that will not cause loss of the solute (e.g., a rotary evaporator, a gentle stream of nitrogen, or a vacuum oven at moderate temperature).
-
Drying: Place the vial containing the solid residue in an oven at a suitable temperature (e.g., 100 °C) for a set period (e.g., 2 hours).[3]
-
Cooling: Transfer the vial to a desiccator to cool to room temperature without absorbing atmospheric moisture.
-
Final Weighing: Weigh the vial containing the dry solute.
-
Validation: Repeat steps 3-5 until two consecutive weighings are constant (e.g., within ±0.1 mg), confirming that all solvent has been removed.[3]
-
Calculation: The mass of the solute is the final constant weight minus the initial weight of the empty vial. The mass of the solvent is the total weight of the solution minus the final weight of the solute and the weight of the empty vial.
Protocol 3: Quantification by UV-Vis Spectroscopy
For compounds with a strong chromophore, UV-Vis spectroscopy offers a sensitive and high-throughput alternative to the gravimetric method, particularly for sparingly soluble compounds.[12][13]
Causality Behind Choices:
-
Calibration Curve: The Beer-Lambert Law (Absorbance = εlc) is only linear within a certain concentration range. A calibration curve using a series of standards of known concentration is essential to define this range and accurately relate absorbance to concentration.
-
Dilution: Saturated solutions often have absorbances that are too high to be measured accurately. Precise dilution with the same solvent is required to bring the sample into the linear range of the calibration curve.
Step-by-Step Methodology:
-
Wavelength Selection: Scan a dilute solution of this compound to determine the wavelength of maximum absorbance (λmax).
-
Calibration Standards: Prepare a series of standard solutions of this compound in the solvent of interest at known concentrations.
-
Generate Calibration Curve: Measure the absorbance of each standard at λmax and plot absorbance versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.99 for a valid curve.
-
Sample Preparation: Take a precise aliquot of the filtered saturated solution and dilute it quantitatively with the solvent to fall within the concentration range of the calibration curve.
-
Sample Measurement: Measure the absorbance of the diluted sample.
-
Concentration Calculation: Use the absorbance value and the equation from the calibration curve to calculate the concentration of the diluted sample. Account for the dilution factor to determine the original concentration in the saturated solution.
Data Correlation and Thermodynamic Modeling
Raw experimental solubility data, typically expressed as mole fraction (x), is most useful when correlated with thermodynamic models. These models allow for interpolation of solubility at different temperatures and the calculation of important thermodynamic properties of the dissolution process.[4]
Data Presentation
Quantitative data should be summarized in a clear, tabular format. The following table is an example of how experimental mole fraction solubility data for this compound might be presented.
Table 1: Illustrative Experimental Mole Fraction Solubility (x) of this compound in Various Solvents at Temperatures (T) from 293.15 K to 313.15 K.
| T (K) | Ethanol (x) | Toluene (x) | Ethyl Acetate (x) | N,N-Dimethylformamide (x) |
| 293.15 | Data | Data | Data | Data |
| 298.15 | Data | Data | Data | Data |
| 303.15 | Data | Data | Data | Data |
| 308.15 | Data | Data | Data | Data |
| 313.15 | Data | Data | Data | Data |
Thermodynamic Models
Several semi-empirical models are widely used to correlate solubility data.
The Modified Apelblat Equation This three-parameter equation is highly effective at correlating the effect of temperature on solubility and is frequently cited for its excellent fit to experimental data.[14][15][16]
The equation is: ln x = A + (B / T) + C ln(T)
Where x is the mole fraction solubility, T is the absolute temperature (K), and A, B, and C are the model parameters determined by fitting the equation to the experimental data.[17]
The van't Hoff Equation The van't Hoff equation provides a direct link between solubility and the thermodynamic properties of dissolution.[18][19] By plotting ln x versus 1/T, the apparent standard enthalpy (ΔsolH°) and entropy (ΔsolS°) of solution can be calculated.[7]
The integrated form is: ln x = - (ΔsolH° / RT) + (ΔsolS° / R)
Where R is the ideal gas constant. The slope of the plot of ln x vs. 1/T is equal to -(ΔsolH°/R), and the intercept is (ΔsolS°/R).[7] A positive slope indicates an endothermic dissolution process.
Data Analysis Pipeline
The process of converting raw measurements into thermodynamic understanding follows a defined path.
Caption: Data analysis pipeline from experimental results to model fitting and thermodynamic insights.
Modeled Parameters and Thermodynamic Properties
The results of the modeling should also be presented in a clear table, allowing for easy comparison across different solvents.
Table 2: Illustrative Apelblat Parameters and Apparent Thermodynamic Properties of this compound Dissolution.
| Solvent | Apelblat Parameters | ΔsolH° (kJ/mol) | ΔsolS° (J/mol·K) | R² (van't Hoff) |
| A , B , C | ||||
| Ethanol | Data | Data | Data | Data |
| Toluene | Data | Data | Data | Data |
| Ethyl Acetate | Data | Data | Data | Data |
| N,N-Dimethylformamide | Data | Data | Data | Data |
A positive ΔsolH° value would indicate that the dissolution is endothermic, and the solubility increases with temperature. The ΔsolS° value provides insight into the change in disorder of the system upon dissolution.[4]
Conclusion
This technical guide has outlined a rigorous, scientifically grounded framework for the comprehensive study of the solubility of this compound in organic solvents. By integrating robust experimental protocols, such as the isothermal shake-flask method coupled with gravimetric or spectroscopic analysis, with powerful thermodynamic modeling techniques like the Apelblat and van't Hoff equations, researchers can generate high-quality, reliable data. This information is not merely academic; it is critical for practical applications in pharmaceutical development, chemical process design, and materials science. A thorough understanding of solubility behavior enables the rational selection of solvents, optimization of crystallization processes, and successful formulation of products, ultimately accelerating the journey from laboratory discovery to industrial application.
References
-
MDPI. (n.d.). Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP. [Link]
-
Thermodynamics Research Center. (n.d.). ThermoML:J. Chem. Thermodyn. 2019, 138, 272-281. [Link]
-
National Center for Biotechnology Information. (2023). Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP. [Link]
-
National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. [Link]
-
ACS Publications. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry. [Link]
-
Longdom Publishing. (n.d.). Quinoline Derivatives Thermodynamic Properties during Phase Transition. [Link]
-
Taylor & Francis Online. (n.d.). Determining the water solubility of difficult-to-test substances A tutorial review. [Link]
-
ResearchGate. (n.d.). Apelblat equation and λh equation fitting parameters of vanillin in... | Download Table. [Link]
-
PubChem. (n.d.). 8-Hydroxyquinoline. [Link]
-
ResearchGate. (n.d.). Solubility of 3-{3,5-Bis(trifluoromethyl)phenyl}quinoline Using Micellar Solutions of Surfactants | Request PDF. [Link]
-
CIBTech. (n.d.). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. [Link]
-
Pharmapproach. (n.d.). Determination of Solubility by Gravimetric Method. [Link]
-
Wikipedia. (n.d.). Van 't Hoff equation. [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
ACS Publications. (2022). Solubility Measurement and Thermodynamic Model Correlation of Baclofen in 12 Pure Organic Solvents | Journal of Chemical & Engineering Data. [Link]
-
Chemistry LibreTexts. (2021). 8: Gravimetric Methods. [Link]
-
National Center for Biotechnology Information. (2024). Solubility determination, mathematical modeling, and thermodynamic analysis of naproxen in binary solvent mixtures of (1-propanol/2-propanol) and ethylene glycol at different temperatures. [Link]
-
Scientific Research Publishing. (n.d.). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. [Link]
-
National Center for Biotechnology Information. (n.d.). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. [Link]
-
Biointerface Research in Applied Chemistry. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. [Link]
-
RSC Publishing. (n.d.). RSC Advances. [Link]
-
Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]
-
Wikipedia. (n.d.). Gravimetric analysis. [Link]
-
CORE. (n.d.). Spectroscopic Approach for Identification of Key Factors and Elucidation of Mechanism of Drug Dissolution from Oral. [Link]
-
National Toxicology Program. (n.d.). Nomination Background: 8-Methylquinoline (CASRN: 611-32-5). [Link]
-
Semantic Scholar. (2020). Solubility, Solution Thermodynamics, and Preferential Solvation of Amygdalin in Ethanol + Water Solvent Mixtures. [Link]
-
Pharmaceutical Sciences. (n.d.). Prediction of Drugs Solubility in Mono-Solvent Systems at Different Temperatures Using a Single Determination. [Link]
-
LookChem. (n.d.). 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Preparation. [Link]
-
Wikipedia. (n.d.). Quinoline. [Link]
Sources
- 1. Quinoline - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. pharmajournal.net [pharmajournal.net]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. improvedpharma.com [improvedpharma.com]
- 6. longdom.org [longdom.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. msesupplies.com [msesupplies.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions [scirp.org]
- 14. Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP [mdpi.com]
- 15. Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Van 't Hoff equation - Wikipedia [en.wikipedia.org]
- 19. Solubility determination, mathematical modeling, and thermodynamic analysis of naproxen in binary solvent mixtures of (1-propanol/2-propanol) and ethylene glycol at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis and Biological Profiling of 3,5,8-Trimethylquinoline Derivatives
Introduction & Strategic Rationale
The quinoline scaffold is a "privileged structure" in medicinal chemistry, serving as the core for antimalarial (chloroquine), antibacterial (ciprofloxacin), and antitubercular (bedaquiline) therapeutics. The 3,5,8-trimethylquinoline isomer represents a specific, lipophilic scaffold where the methyl groups at the 5 and 8 positions modulate steric bulk and metabolic stability, while the 3-methyl group offers a strategic handle for further functionalization.
This guide details a robust synthetic route using a modified Doebner-Miller reaction , followed by a derivatization strategy to generate a library of bioactive hydrazones. It concludes with standardized protocols for antimicrobial and cytotoxic screening.
Retrosynthetic Analysis & Pathway Design
To synthesize this compound, we employ a convergent strategy. The 5,8-dimethyl substitution pattern on the benzene ring dictates the choice of the aniline precursor, while the 3-methyl pyridine substitution requires a specific
The Logic of Selection:
-
Precursor A (Amine): 2,5-Dimethylaniline . The amine directs cyclization ortho to itself. In 2,5-dimethylaniline, one ortho position is blocked by a methyl group, forcing cyclization to the open ortho position (C6 of the aniline), which becomes C5 of the quinoline.
-
Precursor B (Carbonyl): Methacrolein (2-methylpropenal) . In the Skraup/Doebner-Miller mechanism, the
-carbon of the aldehyde becomes the C3 position of the quinoline. Methacrolein provides the necessary methyl group at this position.
Synthesis Workflow (Graphviz)
Figure 1: Retrosynthetic pathway for the construction of the this compound core and subsequent functionalization.
Protocol A: Chemical Synthesis
Method: Modified Doebner-Miller Cyclization
Safety Warning: Methacrolein is a lachrymator and highly toxic. 2,5-Dimethylaniline is toxic by inhalation. Perform all operations in a functioning fume hood.
Reagents & Materials Table
| Reagent | Role | Equiv. | Notes |
| 2,5-Dimethylaniline | Substrate | 1.0 | Purify by distillation if dark/oxidized. |
| Methacrolein | Reagent | 1.5 | Freshly distilled preferred to remove polymers. |
| Conc. HCl (37%) | Catalyst/Solvent | 5.0 mL/g | Provides acidic medium for cyclization. |
| Zinc Chloride (ZnCl₂) | Lewis Acid | 0.5 | Promotes ring closure; increases yield. |
| Toluene | Solvent | - | For extraction. |
Step-by-Step Procedure
-
Acid Activation: In a round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve 0.1 mol of 2,5-dimethylaniline in 50 mL of concentrated HCl . Cool the mixture to 0°C in an ice bath.
-
Addition: Add 0.15 mol of methacrolein dropwise over 30 minutes. Note: The reaction is exothermic.[1] Maintain temperature <10°C during addition to prevent polymerization of the aldehyde.
-
Cyclization: Once addition is complete, remove the ice bath and allow the mixture to reach room temperature. Add ZnCl₂ (0.05 mol) . Heat the mixture to reflux (approx. 100°C) for 4–6 hours. The solution will turn dark brown.
-
Workup (The Critical Step):
-
Cool the reaction mixture.
-
Basify carefully with 20% NaOH solution until pH > 10. The quinoline will separate as an oil.
-
Steam Distillation: This is the most vital purification step for Doebner-Miller products. The target quinoline is steam-volatile, while the polymeric byproducts ("gunk") are not. Steam distill until the distillate runs clear.
-
-
Extraction: Extract the steam distillate with Toluene (3 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Final Purification: Recrystallize from hexane/ethanol or perform column chromatography (Silica gel, Hexane:EtOAc 9:1) if necessary.[1]
Protocol B: Derivatization (Library Generation)
To create a library for biological screening, the 3-methyl group is selectively oxidized to an aldehyde, serving as a "warhead" for hydrazone formation (a pharmacophore often associated with antimicrobial activity).
-
SeO₂ Oxidation: Dissolve this compound (10 mmol) in 1,4-dioxane. Add Selenium Dioxide (11 mmol). Reflux for 4 hours. Filter hot to remove Selenium metal. Evaporate solvent to yield 3-formyl-5,8-dimethylquinoline .
-
Schiff Base Formation: React the aldehyde (1 equiv) with various hydrazides (e.g., isoniazid, benzoic hydrazide) (1 equiv) in ethanol with a catalytic amount of acetic acid. Reflux for 2 hours. The product precipitates upon cooling.
Protocol C: Biological Screening Workflows
Screening Logic (Graphviz)
Figure 2: Parallel screening workflow to identify potent yet non-toxic hits. SI = Selectivity Index (IC50 / MIC).
Assay 1: Antimicrobial Susceptibility (MIC Determination)
Standard: CLSI M07-A10 Guidelines
-
Organisms: S. aureus (Gram +), E. coli (Gram -), M. tuberculosis (H37Rv - optional).
-
Preparation: Prepare bacterial inoculum adjusted to 0.5 McFarland standard (
CFU/mL). Dilute 1:100 in Mueller-Hinton Broth. -
Plate Setup: Use 96-well sterile plates.
-
Add 100 µL of broth to all wells.
-
Add test compound (dissolved in DMSO) to column 1 and serially dilute (1:2) across the plate.[1]
-
Add 100 µL of bacterial suspension to all wells.
-
-
Incubation: 37°C for 18–24 hours.
-
Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth. Verify with Resazurin dye (turns pink in presence of live bacteria).
Assay 2: Cytotoxicity Screening (MTT Assay)
Purpose: To ensure the compound kills bacteria/parasites but not human cells.
-
Cell Line: HEK293 (Normal Kidney) or HepG2 (Liver).
-
Seeding: Seed cells at
cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment: Add compounds at graded concentrations (1–100 µM). Incubate for 48h.
-
MTT Addition: Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate 4h.
-
Solubilization: Remove media, add 100 µL DMSO to dissolve formazan crystals.
-
Analysis: Measure Absorbance at 570 nm. Calculate IC50.
-
Success Metric: Selectivity Index (SI) =
. An SI > 10 indicates a promising drug candidate.
-
References
-
Maddila, S. et al. (2020). Recent advances in the synthesis of quinolines: a review. RSC Advances. [Link]
-
Marella, A. et al. (2013). Quinoline: A privileged scaffold in drug discovery. Saudi Pharmaceutical Journal. [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[Link]
-
National Institutes of Health (NIH). (2023). Assay Guidance Manual: Cell Viability Assays.[Link]
Sources
Topic: 3,5,8-Trimethylquinoline as a Ligand for Metal Complexes
This guide details the technical application of 3,5,8-Trimethylquinoline (3,5,8-TMQ) , a specialized sterically demanding nitrogen-donor ligand.
Content Type: Application Note & Experimental Protocol Audience: Synthetic Chemists, Organometallic Researchers, and Catalysis Scientists.
Part 1: Executive Technical Summary
This compound (3,5,8-TMQ) is a substituted quinoline derivative acting as a neutral, monodentate nitrogen-donor ligand (
Key Differentiator: The "Ortho-Effect" The defining feature of 3,5,8-TMQ is the 8-methyl substituent .[1] Located peri- to the nitrogen donor, this group exerts significant steric pressure on the metal coordination sphere.
-
Steric Bulk: Prevents the formation of coordinatively saturated, inactive species (e.g., square-planar bis-complexes in bulky environments), thereby stabilizing low-coordinate, catalytically active intermediates (14e⁻ or 16e⁻ species).
-
Electronic Modulation: The 3- and 5-methyl groups are electron-donating (+I effect), increasing the basicity of the nitrogen relative to unsubstituted quinoline, enhancing
-donation capability unless offset by steric repulsion.[1]
Primary Applications:
-
Homogeneous Catalysis: Stabilizing ligand for Palladium (Pd) and Nickel (Ni) in cross-coupling and olefin polymerization reactions.
-
Steric Architecture Control: Forcing distorted coordination geometries (e.g., tetrahedral distortion in Cu(II) complexes) to modulate redox potentials.
Part 2: Chemical Profile & Mechanism
Structural Logic
The ligand operates on a push-pull steric/electronic mechanism:
-
Position 8 (Methyl): Steric Gatekeeper. Blocks the approach of large co-ligands and destabilizes planar geometries.
-
Position 3 (Methyl): Electronic Tuner. Increases electron density on the pyridine ring, enhancing donor strength.
-
Position 5 (Methyl): Solubility & Lipophilicity. Enhances solubility in non-polar organic solvents (Toluene, DCM), critical for homogeneous catalysis.
Pathway Diagram: Ligand Function in Catalysis
Figure 1: Mechanistic role of 3,5,8-TMQ in promoting active catalytic species by preventing aggregation via steric hindrance.
Part 3: Experimental Protocols
Protocol A: Synthesis of this compound
Rationale: As this specific isomer is not a standard catalog item, in-house synthesis via a modified Doebner-Miller reaction is required.[1] This method condenses an aniline derivative with an
Reagents:
-
Precursor A: 2,5-Dimethylaniline (1.0 eq)[1]
-
Precursor B: Methacrolein (or Methacrolein diacetate) (1.2 eq)
-
Acid Catalyst: 6M Hydrochloric Acid (HCl) or Zinc Chloride (ZnCl₂)
-
Oxidant: p-Chloranil (0.5 eq) or Nitrobenzene (solvent/oxidant mix)[1]
Step-by-Step Methodology:
-
Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a dropping funnel.
-
Mixing: Dissolve 2,5-dimethylaniline (12.1 g, 100 mmol) in 6M HCl (50 mL). Heat to 60°C.
-
Addition: Dropwise add Methacrolein (8.4 g, 120 mmol) over 30 minutes. The reaction is highly exothermic; control temperature to maintain gentle reflux.
-
Cyclization: Reflux the mixture at 100°C for 4 hours.
-
Oxidation (Aromatization): If using ZnCl₂/HCl, the intermediate tetrahydroquinoline needs oxidation. Add p-Chloranil and reflux for an additional 2 hours in toluene/ethanol mix.
-
Work-up:
-
Cool to room temperature.
-
Basify with 20% NaOH solution until pH > 10 (Caution: Exothermic).
-
Extract with Dichloromethane (DCM) (3 x 50 mL).
-
Dry organic layer over anhydrous MgSO₄.
-
-
Purification: Concentrate in vacuo. Purify the crude oil via Flash Column Chromatography (Silica Gel, Hexane:EtOAc 9:1).
-
Target: Pale yellow oil or low-melting solid.[1]
-
Validation: ¹H NMR (CDCl₃) should show singlets for methyl groups at
~2.4-2.8 ppm and characteristic quinoline aromatic protons.
-
Protocol B: Synthesis of [PdCl₂(3,5,8-TMQ)₂] Complex
Rationale: This protocol synthesizes a Palladium(II) pre-catalyst. The stoichiometry is controlled to force the coordination of two bulky ligands, though the 8-methyl group may favor a dimeric structure
Reagents:
-
Ligand: this compound (2.0 mmol)
-
Metal Source: Bis(acetonitrile)dichloropalladium(II)
(1.0 mmol) or . -
Solvent: Dichloromethane (DCM) (anhydrous).
Step-by-Step Methodology:
-
Dissolution: Dissolve
(259 mg, 1.0 mmol) in 10 mL of anhydrous DCM under Nitrogen atmosphere. The solution will be orange/yellow. -
Ligand Addition: Dissolve 3,5,8-TMQ (342 mg, 2.0 mmol) in 5 mL DCM. Add this solution dropwise to the palladium solution.
-
Reaction: Stir at room temperature for 12 hours. A color change (often to bright yellow or orange precipitate) indicates complexation.
-
Precipitation: Reduce volume to ~2 mL under vacuum. Add 20 mL of cold n-Pentane or Diethyl Ether to precipitate the complex.
-
Filtration: Filter the solid using a fritted glass funnel (medium porosity). Wash with cold pentane (3 x 10 mL).
-
Drying: Dry under high vacuum (0.1 mbar) for 4 hours.
Data Validation Table:
| Analytical Method | Expected Result | Interpretation |
| ¹H NMR (CDCl₃) | Downfield shift of H-2 proton ( | Confirms N-coordination to metal center.[1] |
| Elemental Analysis | C, H, N within 0.4% of theoretical | Confirms purity and L:M ratio (1:1 or 2:1). |
| Far-IR | Bands at 340-360 cm⁻¹ | Characteristic Pd-Cl stretching vibrations.[1] |
Part 4: Critical Application Notes
Steric Mapping & Catalyst Design
When using 3,5,8-TMQ in catalysis (e.g., Suzuki-Miyaura coupling), the Cone Angle is the critical parameter.
-
Standard Quinoline: ~130°
-
3,5,8-TMQ: Estimated ~150-160° (due to 8-Me).[1]
-
Implication: The increased cone angle facilitates the Reductive Elimination step in cross-coupling cycles by crowding the metal center, forcing the product off.
Safety & Handling
-
Toxicity: Like most quinolines, 3,5,8-TMQ is a potential irritant and may have mutagenic properties. Handle in a fume hood.
-
Storage: Store under inert gas (Argon) to prevent oxidation of the methyl groups to carboxylic acids over prolonged periods.
Part 5: References
-
Doebner-Miller Synthesis Mechanics: Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. Link
-
Steric Effects in Quinoline Ligands: van Leeuwen, P. W. N. M. (2000). Ligand Steric Properties in Homogeneous Catalysis. Chemical Reviews. Link
-
Synthesis of Methylquinolines: Matsugi, M., et al. (2000). Practical Synthesis of Methylquinolines. Tetrahedron Letters. Link
-
Palladium-Quinoline Complexes: Benito, M., et al. (2014). Palladium(II) complexes containing substituted quinoline ligands. Journal of Organometallic Chemistry. Link
-
Commercial Availability Validation: 1,2,3,4-Tetrahydro-3,5,8-trimethylquinoline (CAS: 1017336-55-8) and 2-Chloro-3,5,8-trimethylquinoline (CAS: 948290-41-3) are commercially available precursors for the full aromatic synthesis.[1]
Sources
Application Notes & Protocols: Utilizing 3,5,8-Trimethylquinoline in Medicinal Chemistry Research
Prepared by: Gemini, Senior Application Scientist
Introduction: The Quinoline Scaffold in Drug Discovery
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry. It is widely regarded as a "privileged scaffold" due to its ability to interact with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] This structural motif is present in numerous natural products, most famously the antimalarial agent quinine, and a vast array of synthetic therapeutic agents.[3][4][5] The synthetic versatility of the quinoline core allows for the generation of large libraries of structurally diverse derivatives, making it an invaluable template in modern drug discovery.[6] These derivatives have demonstrated significant potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective agents.[1][7][8][9]
This guide focuses on a specific, yet promising, derivative: 3,5,8-trimethylquinoline . We will explore its synthesis, physicochemical rationale, and its application as a foundational scaffold for developing novel therapeutic agents. Detailed protocols for synthesis and biological evaluation are provided to empower researchers in their drug development endeavors.
The this compound Scaffold: Rationale and Properties
The strategic placement of three methyl groups on the quinoline core imparts distinct characteristics to the this compound molecule.
-
Electronic Effects: Methyl groups are electron-donating substituents. Their presence on the benzene ring (positions 5 and 8) and the pyridine ring (position 3) increases the electron density of the aromatic system. This can modulate the molecule's interaction with biological targets and influences its reactivity in further chemical modifications. Specifically, electrophilic substitution is generally preferred at positions 5 and 8 on the unsubstituted quinoline ring; the methyl groups at these positions will further activate the ring, while also providing steric hindrance that can be exploited for selective derivatization.[10]
-
Lipophilicity: The addition of three methyl groups increases the molecule's lipophilicity (fat-solubility). This property is critical for medicinal chemistry, as it can enhance membrane permeability and improve oral bioavailability. However, it must be carefully balanced to maintain adequate aqueous solubility.
-
Metabolic Stability: The methyl groups can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes, potentially increasing the compound's half-life in vivo.
-
Steric Influence: The steric bulk of the methyl groups, particularly at positions 3 and 5, can precisely orient the molecule within a target's binding pocket, enhancing binding affinity and selectivity.
These combined properties make this compound an attractive starting point for generating novel compounds with tailored pharmacological profiles.
Synthesis of the this compound Core
A robust and classical method for synthesizing the quinoline scaffold is the Doebner-von Miller reaction .[11] This acid-catalyzed reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound. For the synthesis of this compound, 2,5-dimethylaniline serves as the aniline component and crotonaldehyde acts as the α,β-unsaturated aldehyde.
Caption: Workflow for the Doebner-von Miller Synthesis of this compound.
Protocol 1: Synthesis via Doebner-von Miller Reaction
Causality: This protocol utilizes a strong acid catalyst (HCl) to facilitate both the initial Michael addition of the aniline to the α,β-unsaturated aldehyde and the subsequent cyclization. An oxidizing agent, which can be an arsenic compound, nitrobenzene, or even generated in situ, is required for the final aromatization step to form the stable quinoline ring. Zinc chloride acts as a Lewis acid to further promote the cyclization.[12]
Materials:
-
2,5-Dimethylaniline
-
Crotonaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Zinc Chloride (ZnCl₂)
-
Nitrobenzene (or alternative oxidizing agent)
-
Ethanol
-
Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM) or other suitable extraction solvent
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware, including a round-bottom flask with a reflux condenser and a heating mantle.
Procedure:
-
Reaction Setup: In a round-bottom flask, cautiously add 10 mL of concentrated HCl to 50 mL of water. To this acidic solution, add 0.1 mol of 2,5-dimethylaniline. The mixture may warm up; ensure it is well-stirred.
-
Addition of Reactants: Add 0.1 mol of zinc chloride to the mixture. While stirring vigorously, slowly add 0.25 mol of crotonaldehyde dropwise. The rate of addition should be controlled to manage the exothermic reaction.
-
Reflux: Once the addition is complete, attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up - Neutralization: After cooling to room temperature, carefully neutralize the reaction mixture by the slow addition of a concentrated NaOH solution until the pH is approximately 8-9. This step is crucial to deprotonate the quinoline product and precipitate inorganic salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM. The organic layers contain the crude product.
-
Purification: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Purification: The resulting crude oil or solid can be further purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.
Applications and Biological Evaluation Strategies
Derivatives of the this compound scaffold can be screened against a multitude of biological targets. The core structure serves as a starting point for creating focused libraries aimed at specific disease pathways.
Anticancer Applications
Quinoline derivatives are well-documented anticancer agents that can act through various mechanisms.[6][9][13]
-
Tyrosine Kinase Inhibition: Many cancers are driven by aberrant signaling from receptor tyrosine kinases (RTKs) like EGFR, c-Met, and VEGFR.[9][14] Quinoline-based molecules can be designed as ATP-competitive inhibitors, blocking the kinase domain and halting downstream proliferation and survival signals.
-
DNA Intercalation & Enzyme Inhibition: The planar quinoline ring can intercalate between DNA base pairs, disrupting replication and transcription.[13] Furthermore, derivatives can be designed to inhibit enzymes crucial for DNA maintenance, such as topoisomerases and DNA methyltransferases.[15][16]
-
Tubulin Polymerization Inhibition: Some quinoline compounds can bind to tubulin, preventing the formation of microtubules essential for cell division, leading to cell cycle arrest and apoptosis.[17]
Caption: Inhibition of a Receptor Tyrosine Kinase pathway by a quinoline derivative.
Protocol 2: Antiproliferative MTT Assay
Causality: The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[18] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for quantification of a compound's cytotoxic or cytostatic effects.
Materials:
-
Cancer cell line of interest (e.g., A549 lung cancer, HCT116 colon cancer)[19][20]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Harvest cultured cells using Trypsin-EDTA and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the this compound test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Dosing: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium only (blank), cells with medium and 0.5% DMSO (vehicle control), and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours. During this time, purple formazan crystals will form in living cells.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Caption: Experimental workflow for the MTT cell viability assay.
Protocol 3: General Receptor Binding Assay
Causality: Receptor binding assays are used to determine the affinity of a test compound for a specific biological target.[21] This protocol describes a competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to the receptor. The amount of radioactivity detected is inversely proportional to the test compound's binding affinity.[22]
Materials:
-
Cell membrane preparation or purified receptor protein expressing the target of interest.
-
Radiolabeled ligand specific for the target receptor (e.g., ³H- or ¹²⁵I-labeled).
-
Assay buffer (specific to the receptor, typically includes protease inhibitors).
-
Non-specific binding control (a high concentration of an unlabeled ligand).
-
Test compounds (this compound derivatives).
-
Glass fiber filters.
-
Scintillation vials and scintillation cocktail.
-
Filtration manifold.
-
Scintillation counter.
Procedure:
-
Assay Setup: In microcentrifuge tubes or a 96-well plate, combine the assay buffer, the cell membrane preparation (containing the receptor), and the radiolabeled ligand at a fixed concentration (typically at or below its K_d value).
-
Compound Addition: Add the test compounds at various concentrations (serial dilution).
-
Control Wells:
-
Total Binding: Wells containing buffer, membranes, and radioligand only.
-
Non-specific Binding (NSB): Wells containing buffer, membranes, radioligand, and a high concentration of an unlabeled specific ligand to saturate the receptors.
-
-
Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Termination & Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a filtration manifold. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (which passes through).
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Determine the percentage of specific binding inhibition for each concentration of the test compound.
-
Plot the percentage inhibition against the log concentration of the test compound to calculate the IC₅₀. The K_i (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
-
Data Presentation: Structure-Activity Relationship (SAR)
The systematic modification of the this compound scaffold is essential for optimizing biological activity. The data generated from assays should be compiled to establish a clear Structure-Activity Relationship (SAR).
Table 1: Hypothetical SAR Data for this compound Derivatives Against A549 Lung Cancer Cells
| Compound ID | R¹ Substituent (at C4) | R² Substituent (at C2) | Lipophilicity (cLogP) | A549 IC₅₀ (µM) |
| TMQ-01 | -H | -H | 3.1 | > 50 |
| TMQ-02 | -OH | -H | 2.9 | 25.6 |
| TMQ-03 | -OCH₃ | -H | 3.2 | 18.4 |
| TMQ-04 | -Cl | -H | 3.6 | 9.7 |
| TMQ-05 | -H | -NH₂ | 2.8 | 31.2 |
| TMQ-06 | -Cl | -NH-phenyl | 5.1 | 1.5 |
| TMQ-07 | -Cl | -NH-(4-Cl-phenyl) | 5.8 | 0.8 |
This data is for illustrative purposes only.
Conclusion
This compound represents a highly versatile and promising scaffold for medicinal chemistry research. Its unique substitution pattern provides a solid foundation for developing novel derivatives with tailored physicochemical and pharmacological properties. By employing systematic synthetic strategies, such as the Doebner-von Miller reaction, and rigorous biological evaluation using established protocols like the MTT and receptor binding assays, researchers can effectively explore the therapeutic potential of this quinoline core. The insights gained from such studies will undoubtedly contribute to the discovery of next-generation drugs for treating a wide range of human diseases.
References
- Benchchem. A Comparative Guide to the Synthesis of 3-Methyl-5,6,7,8-tetrahydroquinoline. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeoJJ36wcv0poTdBgLz7ipXEVtc_tIFWgysIi4elQjSfsFZK6UfI8Nu7fwY1voZzBsd-qPYlQYDGMcTtIwWTMT_Z_38qyIb7b9P1kf1Uh-MpZ-q-qwJtCYlLjQa6IramscHFxBOc1nBxXpRgIOv6H1sR8blu69KEUpDMbYkoSFqzVLgA0UR4k9CffMfclQ7de0FiakPF3uhrg5xG3ovRdtkSASlejTgdk=]
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaSctuaa1YuLqmZ_xNmGc_9ijCd54X3jSrHxkAKBv3pz6LA_ij7-esAyrQUHpScMxi7bBenMdJjxEDOt-O0PVfO206nmqOrlpQYZg3h6Dw1B63KeyNP3NvmC-6Ce66JljOPLreUE9fjlQvh8lW3PIHGOjbXafYfvYxePqcchvhi4HRGsrsoaMx0_t00PMI-Wl-]
- PMC - NIH. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcZ69vjnO4PuBVVqULkN9Wdotbj3pcUV6RnXCKXOKflTdKU1-8oXMmLFe6Coob8ZcLt6-gumdpR6tE2uE7Hs-WgznuS04_cNuAVZu2_St0T25NjUn0_EkODhR6kkCCgcTXoqTuZEQJuinl8w==]
- ACS Omega. Design and Evaluation of Quinoline-derived Fluorophores for Labeling Amyloid Beta 1–42 in Alzheimer's Disease. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOfwynL9QuY3nViXOFV5RnB9z91EnryaiUJPyGmBMJD_M0nyI9fIhNuPb9PQ2V8WjbOCExo8RfoDYSBT2BqKUWZc0Ble0f9daEEULFaz6149JV3376OOyfTYrS4MhWAFK_CFN7FUfLMDfBWw==]
- ResearchGate. Synthesis of 8‐Hydroxy Quinoline Derivatives: A Revolutionary Target in Medicinal Chemistry (2020–2025) | Request PDF. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFF54rwFgnG4i0SmqZrDxf05xLksCBnyd8PVJp7l4BJAnkXtkl0Ho9xz_lfz_x8uZNxde1dUUqdRRNjVkjQoCtQVCukgYkzdIeMmb56RsisMg3L3eFWcbVoiW0ZxU-7Ja4InYCOyFd6WnkM2YGRtp_d4ojuN06yabTqCB6ccuxP1MxhNF8kgEKvcr1DXyecLTXHGH3KdCbMrIIGCxbD7wr1QN0VQwaQTBejFuzu7SyjAedjrbRV7Yj9TTyzKXQFd3Qe_AXYZd4mVczKFcMPSvFXzLY=]
- MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHG4z18EIW9OrrDpdPT_wnTYjy20o7DLAeZW4sPl1903tN1v8MV_sSkIxjOanZYVKTNfDIk4qQwMPDIbrrEr6IVrdoefvJvAvHx6_cHcvmfqCImemnsQP-nzBExYu0Qoaq6LA0=]
- Wikipedia. Quinine. [URL: https://en.wikipedia.org/wiki/Quinine]
- PubMed. Synthesis and antiproliferative activity of 8-hydroxyquinoline derivatives containing a 1,2,3-triazole moiety. [URL: https://pubmed.ncbi.nlm.nih.gov/25062010/]
- Thesis. Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6oxD-FPNT_HcbRHhb_U1e3j8Cph4YxHfnnjLGpsjl_nb_sZzJVC7v3NcNJP76O2dWDgBq_Ss0cGkI333WmcqsoztpKaCCm5aSPvFLD3Eima3oW6QpNi2VS2rKlL7lIIDpMOxop1xHvRzKgYOL-vnZrPHAZUuj1LnTHkUEARLWluFa]
- PubMed. Synthesis and pharmacological properties of some quinoline derivatives. [URL: https://pubmed.ncbi.nlm.nih.gov/15595561/]
- Journal of Inorganic Biochemistry. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBfTB_CK4aGOIYlEP6W6vhv2BVt6Ym9Q7NqaIC_nihnITVPnyGGaGrqBMCgb9fFyFRnNBknhm76Lh0RJAW2MyGl2t1OwRjkdFSPNLnYYScKnuN5SqzzHH6JTuwgPxm45uNeuEnvKwbYnp8ROs=]
- PMC. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764049/]
- PubMed. Quinoline-based compounds can inhibit diverse enzymes that act on DNA. [URL: https://pubmed.ncbi.nlm.nih.gov/39437789/]
- Wikipedia. Doebner–Miller reaction. [URL: https://en.wikipedia.org/wiki/Doebner%E2%80%93Miller_reaction]
- Comprehensive review on current developments of quinoline-based anticancer agents. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7527633/]
- PubMed. Quinoline as a privileged scaffold in cancer drug discovery. [URL: https://pubmed.ncbi.nlm.nih.gov/21428893/]
- ResearchGate. Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7BQnH-aStyONOCsrM79mYjDGvOJmjOBJClUzDnJ4rwjzuRm2xEqFz58wiP-bbg2gCRP0j172nJ_RqwwlQPtnnBBMyRojLFude1jrsIOMvO_Hcy4kktwSQqbUR-ZbzJrz_ePLa5pneeuVKQdtmvOJlLhQy_KXVUUUVZDrW0WhqgdRNcl4yUQ==]
- RSC Publishing. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra04388a]
- PMC - NIH. Quinoline Derivatives as 5-HT6 Receptor PET Ligands. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3880795/]
- Google Patents. RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline. [URL: https://patents.google.
- ResearchGate. Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSK_3_XSZMtgsdKVsu5ywu5gOZ1Nr6wvQVicfEZNf8GHp0zcxzn4n0Haft9FsWWyd-MwtJyjKYh8VK6fy4nFQIACfcnZ5UfYbMtB-DYihPTjcErI1x6mRH7AZXivMCwyB0QgcI6vii30HdTc8Kql0ulrjFvQ0DCBqghPTyU5NBm6LHr2FKfp2xxdb5aoF9WVx8dQFqtXUukVs5rPLXh1IvOngiTP2xvUPe58mnCts-7952uUcq2gr0Ul5fGpzwjXYsIOttLVsupRP7Na1kXTty7JD-sOeoOC_ioqQ=]
- NIH. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10819159/]
- ResearchGate. (PDF) Biological Activities of Quinoline Derivatives. [URL: https://www.researchgate.
- bioRxiv. Quinoline-based compounds can inhibit diverse enzymes that act on DNA. [URL: https://www.biorxiv.org/content/10.1101/2024.04.02.587848v1]
- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra02816k]
- Chemistry Research Journal. A Review on Quinoline: Diverse Pharmacological Agent. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZOqwd083KqyKQf-HVuQP6H5D5rBxv-Uwjotn_bFYovAX1rnbcMLClukC5H8LGUxZB3X8RsSp87sXhKg1dTmDI_EDE2v1gIGmPsmBkCGI3yRuAM34oCfkKCtD-Z3hwRj3h6Uh-Y81r6w0cosAVAEn81GsmcACZ_Upd6L0xaWCzX9S6]
- MDPI. Novel 8-Hydroxyquinoline-Derived V(IV)O, Ni(II), and Fe(III) Complexes: Synthesis, Characterization, and In Vitro Cytotoxicity Against Tumor Cells. [URL: https://www.mdpi.com/article/10.3390/ijms222111818]
- Benchchem. The Diverse Biological Activities of Substituted Quinoline Compounds: A Technical Guide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFv-qorknBKmNPCLtMVD1R4Yjp1qfkWv-EmvpKXAr__QFkgqF1THHZY56eX1Eccpcn6fcD2qk1QQSvJnDVtuUyTsXTotFkwNez2lhN7kjVoBd2ty43Aqy_jOyUKb4u8IGVyxe5nTUpgQ6_LwN2mtxo1ZKSBIk0XU8k3zF-SGBe1mqJHlrJlP7g2WxtFOpMLamYdMKjt9ieNPzNllk5TJdYkkVqkPCXCf2Ua1nPYaA1Jtvye]
- ResearchGate. (PDF) A comprehensive review of quinoline scaffolds in antitubercular drug discovery. [URL: https://www.researchgate.net/publication/329094776_A_comprehensive_review_of_quinoline_scaffolds_in_antitubercular_drug_discovery]
- Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGi3BcLiGJikmYK-trt1bhv7-Owau1b53CoqmHUt-rcTvecfFT2V03M9phHgVyROLYvEg4zJH23JZsiG49qzqvqQdQ6fwMilDG061SpKYl2_aUb80XjAyIhWXnIKh0vXwDikt5c-OYrQSeFGLFtx_pyFmWkTu_ffORC4tRJnxz2VgD7sN6tbMLGrcLkJ4A7ZWSC7ylxh6M3FJrDQgsmDZ5Yk8PrHmDNKpYm1POrGScnK6SWbJairLQ--6w3jIZ]
- PubMed. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. [URL: https://pubmed.ncbi.nlm.nih.gov/37475141/]
- ResearchGate. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. [URL: https://www.researchgate.net/publication/11796105_On_the_Mechanism_of_the_Skraup-Doebner-Von_Miller_Quinoline_Synthesis]
- Ukrainian Chemistry Journal. PREDICTION OF BIOLOGICAL ACTIVITY OF AMINOQUINOLINE DERIVATIVES USING THE ADMET 2.0 WEB RESOURCE. [URL: https://ukrchemj.com.ua/index.php/journal/article/view/181]
- ResearchGate. Synthetic approach of substituted quinolines via starting with... | Download Scientific Diagram. [URL: https://www.researchgate.net/figure/Synthetic-approach-of-substituted-quinolines-via-starting-with-1234-tetrahydroquinoline_fig1_362241512]
- ACS Omega. Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c06282]
- ACS Publications. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/journal/jmcmar]
- NIH. (8-Hydroxyquinoline) Gallium(III) Complex with High Antineoplastic Efficacy for Treating Colon Cancer via Multiple Mechanisms. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9954703/]
- IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvvzIrCzAiyhAFP9IiFfP45X2YhcBijdK1_BtkJBQ48a7ROIPtNZGqjMpQcTphTTP2liAJ7mqvYAFAuQI19TpWoPvfg6wpercmOGOyPOGtIH9TktBbQC0PMF67uN-PLLjuu08u4CbGJ05HOh9t4BG3N_UlFm7CSaeYj6Q=]
- YouTube. Receptor Binding Assay - Part 1. [URL: https://www.youtube.
- PubMed Central. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6630327/]
- PubMed. Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus. [URL: https://pubmed.ncbi.nlm.nih.gov/39724985/]
- NCBI - NIH. Receptor Binding Assays for HTS and Drug Discovery. [URL: https://www.ncbi.nlm.nih.gov/books/NBK91996/]
- YouTube. Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. [URL: https://www.youtube.
- MDPI. Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. [URL: https://www.mdpi.com/1422-0067/20/19/4887]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemijournal.com [chemijournal.com]
- 3. Quinine - Wikipedia [en.wikipedia.org]
- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 5. chemrj.org [chemrj.org]
- 6. Quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 11. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 14. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quinoline-based compounds can inhibit diverse enzymes that act on DNA | bioRxiv [biorxiv.org]
- 17. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells [openscholar.dut.ac.za]
- 20. (8-Hydroxyquinoline) Gallium(III) Complex with High Antineoplastic Efficacy for Treating Colon Cancer via Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
3,5,8-Trimethylquinoline as a potential anticancer agent
Application Note: Preclinical Evaluation of 3,5,8-Trimethylquinoline (3,5,8-TMQ)
Abstract
This compound (3,5,8-TMQ) represents a lipophilic, polysubstituted quinoline scaffold with significant potential as a lead compound in oncology research. While the quinoline core is a "privileged structure" found in FDA-approved drugs (e.g., Camptothecin analogs, Lenvatinib), the specific trimethylation pattern of 3,5,8-TMQ offers unique steric and electronic properties that may enhance membrane permeability and DNA intercalation affinity. This Application Note provides a rigorous, standardized workflow for researchers to evaluate 3,5,8-TMQ, addressing critical challenges in solubility, therapeutic window determination, and mechanism of action (MoA) validation.
Chemical Profile & Formulation Strategy
Challenge: The presence of three methyl groups at positions 3, 5, and 8 significantly increases the lipophilicity (LogP) of the quinoline ring, leading to poor aqueous solubility and potential precipitation in cell culture media. Solution: A dual-solvent stock strategy is required to ensure bioavailability in in vitro assays.
Physicochemical Properties
| Property | Value (Predicted) | Relevance |
| Molecular Formula | C₁₂H₁₃N | Core Scaffold |
| MW | 171.24 g/mol | Small Molecule (Lipinski Compliant) |
| LogP | ~3.2 - 3.8 | High membrane permeability; low aqueous solubility |
| pKa | ~4.9 (Nitrogen) | Weakly basic; protonated in acidic tumor microenvironments |
Formulation Protocol (Stock Preparation)
-
Primary Stock (100 mM): Dissolve pure 3,5,8-TMQ in anhydrous DMSO (Dimethyl Sulfoxide). Vortex for 2 minutes. Store at -20°C in amber glass vials (light sensitive).
-
Working Solution (100x): Dilute the Primary Stock into PBS + 0.5% Tween-80 . This intermediate step prevents "crashing out" when added to media.
-
Final Assay Concentration: Ensure final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity.
Safety Warning: Methylated quinolines have been studied for both therapeutic and tumor-initiating potential. Handle as a potential mutagen. All work must be performed in a Class II Biosafety Cabinet.
In Vitro Cytotoxicity Profiling (Phenotypic Screening)
Objective: Determine the IC₅₀ (Half-maximal inhibitory concentration) across a panel of cancer cell lines vs. normal fibroblasts to establish the Selectivity Index (SI).
Experimental Logic
Quinolines often act via DNA intercalation or Topoisomerase inhibition. Therefore, rapidly dividing cells should be more sensitive. We recommend a comparative screen using MTT or CCK-8 assays.
Protocol: 72-Hour Dose-Response Assay
-
Seeding: Seed cells in 96-well plates (3,000–5,000 cells/well). Incubate for 24h to allow attachment.
-
Target Lines: A549 (Lung), MCF-7 (Breast), HepG2 (Liver).
-
Control Line: HUVEC or NIH/3T3 (Normal Fibroblasts).
-
-
Treatment: Remove old media. Add 100 µL fresh media containing 3,5,8-TMQ at serial dilutions (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µM).
-
Vehicle Control: 0.5% DMSO in media.
-
Positive Control: Doxorubicin (1 µM).
-
-
Incubation: 72 hours at 37°C, 5% CO₂.
-
Readout: Add 10 µL CCK-8 reagent. Incubate 2 hours. Measure Absorbance at 450 nm.
-
Analysis: Fit data to a non-linear regression (sigmoidal dose-response) to calculate IC₅₀.
Data Interpretation Guide:
-
IC₅₀ < 10 µM: Potent Hit (Proceed to MoA).
-
IC₅₀ 10–50 µM: Moderate Activity (Lead Optimization candidate).
-
SI (IC₅₀ Normal / IC₅₀ Cancer) > 2.0: Acceptable therapeutic window.
Mechanism of Action (MoA) Validation
Hypothesis: Based on the planar tricyclic-like geometry (due to methyl steric locking), 3,5,8-TMQ likely functions via DNA Intercalation or Mitochondrial Apoptosis Induction .
Workflow Visualization
The following diagram outlines the logical flow of the evaluation pipeline.
Figure 1: Preclinical evaluation pipeline for this compound, moving from formulation to mechanistic validation.
Protocol A: Cell Cycle Analysis (Flow Cytometry)
Rationale: Quinoline derivatives often arrest cells at the G2/M phase (tubulin interference) or S phase (DNA damage).
-
Treat cells with IC₅₀ concentration of 3,5,8-TMQ for 24h.
-
Fix cells in ice-cold 70% ethanol overnight.
-
Stain with Propidium Iodide (PI) + RNase A for 30 mins at 37°C.
-
Analyze via Flow Cytometer (FL2 channel). Look for "Sub-G1" peak (apoptosis) or G2/M accumulation.
Protocol B: Apoptosis Pathway Elucidation
Rationale: To confirm if cell death is regulated (apoptosis) or accidental (necrosis).
-
Stain: Annexin V-FITC / PI Double Staining.
-
Gating Strategy:
-
Q1 (Annexin- / PI+): Necrosis (Toxic).
-
Q2 (Annexin+ / PI+): Late Apoptosis.
-
Q3 (Annexin- / PI-): Live.
-
Q4 (Annexin+ / PI-): Early Apoptosis (Desired Mechanism).
-
Proposed Signaling Pathway (Hypothetical)
Based on structural analogs (e.g., 8-hydroxyquinolines), 3,5,8-TMQ is hypothesized to trigger the intrinsic mitochondrial pathway.
Figure 2: Hypothesized Mechanism of Action. The compound induces DNA stress, triggering the p53-mediated mitochondrial apoptotic cascade.
Summary of Key Deliverables
| Experiment | Metric | Success Criteria |
| Solubility | Turbidity | Clear solution in PBS/Tween at 100 µM |
| Cytotoxicity | IC₅₀ (µM) | < 10 µM in A549/MCF-7 |
| Selectivity | SI Ratio | > 2.0 (vs. Fibroblasts) |
| Flow Cytometry | % Apoptosis | > 30% Annexin V+ population at 24h |
| Targeting | Docking Score | Binding affinity < -8.0 kcal/mol (Topo II) |
References
-
Amrithanjali, G., et al. (2022).[1] "Anticancer Activity of Quinoline Derivatives."[1][2][3][4][5][6][7][8] International Journal of Pharmaceutical Sciences Review and Research. A comprehensive review of the quinoline scaffold's mechanisms, including Topoisomerase inhibition.[1]
-
Al-Ostoot, F. H., et al. (2021).[9] "Review on recent development of quinoline for anticancer activities." Arabian Journal of Chemistry. Details the structure-activity relationships (SAR) of polysubstituted quinolines.
-
National Toxicology Program. (2002). "Nomination Background: Methylated Quinolines." NIH. Critical safety data regarding the tumor-initiating vs. therapeutic potential of methyl-quinolines.
-
Marek, A., et al. (2018). "Synthesis and Anticancer Properties of New Quinolinone Derivatives." Molecules. Provides comparative protocols for MTT assays and apoptosis detection in quinoline research.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 8. mdpi.com [mdpi.com]
- 9. Quinoline - Wikipedia [en.wikipedia.org]
3,5,8-Trimethylquinoline in the development of new fluorescent probes
Application Note: 3,5,8-Trimethylquinoline (TMQ) in the Development of New Fluorescent Probes
Part 1: Executive Summary & Strategic Rationale
The Scaffold Advantage: Why this compound? In the crowded field of fluorescent dyes (rhodamines, BODIPYs, cyanines), the This compound (3,5,8-TMQ) scaffold represents an underutilized but structurally distinct "privileged platform" for probe development. Unlike the ubiquitous 8-hydroxyquinoline (a metal chelator), the 3,5,8-TMQ core offers unique physicochemical properties driven by its specific methylation pattern:
-
Steric Modulation (The "8-Me" Effect): The methyl group at the C8 position provides steric hindrance near the quinoline nitrogen. This suppresses non-specific quenching by heavy metal ions and reduces aggregation-caused quenching (ACQ) by preventing tight π-π stacking, a common failure mode in planar quinoline dyes.
-
Lipophilicity & Permeability: The three methyl groups significantly increase the LogP (partition coefficient), enhancing cell membrane permeability—a critical factor for intracellular imaging probes.
-
Electronic Tuning: The electron-donating methyl groups at C3 and C5 modulate the HOMO-LUMO gap, typically inducing a bathochromic shift (red-shift) relative to the bare quinoline core, moving emission away from the high-background UV region.
Scope of this Guide This document details the protocol for transforming the raw 3,5,8-TMQ scaffold into functional Mitochondrial-Targeting Probes and Viscosity Sensors via N-alkylation and conjugation strategies.
Part 2: Synthesis & Functionalization Protocols
The development of a probe from 3,5,8-TMQ requires activating the core. The most robust pathway involves N-quaternization to generate a cationic fluorophore (Quinolinium), which activates the C2 position for further functionalization (e.g., Knoevenagel condensation) and targets the molecule to the mitochondrial matrix potential.
Protocol A: Synthesis of the Cationic Core (N-Alkylation)
Objective: To create N-alkyl-3,5,8-trimethylquinolinium iodide (Mito-TMQ), a mitochondria-targeting blue/green emitter.
Materials:
-
This compound (Standard purity >98%)
-
Methyl Iodide (MeI) or Ethyl Iodide (EtI) [Warning: Alkylating agents]
-
Acetonitrile (Anhydrous)
-
Diethyl ether (for precipitation)
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 mmol (approx. 171 mg) of 3,5,8-TMQ in 5 mL of anhydrous acetonitrile in a pressure-rated sealed tube.
-
Alkylation: Add 5.0 mmol (excess) of Methyl Iodide.
-
Note: The 8-methyl group creates steric hindrance around the nitrogen. Standard reflux may be insufficient.
-
-
Reflux: Seal the tube and heat to 85°C for 12–24 hours. Monitor via TLC (DCM/MeOH 9:1). The product (salt) will stay at the baseline or form a precipitate.
-
Precipitation: Cool the solution to room temperature. Pour the reaction mixture into 50 mL of cold diethyl ether.
-
Filtration: Collect the yellow/orange precipitate by vacuum filtration.
-
Purification: Recrystallize from Ethanol/Ether to yield the clean quinolinium salt.
Validation Check:
-
1H NMR: Look for the downfield shift of the aromatic protons and the appearance of a new N-Methyl singlet (typically ~4.5 ppm).
-
Fluorescence: The salt should exhibit significantly higher quantum yield than the neutral parent in aqueous media.
Protocol B: Extension of Conjugation (The "Push-Pull" Design)
Objective: To red-shift emission for live-cell imaging. Mechanism: If the 3,5,8-TMQ core is synthesized with a methyl at C2 (via quinaldine synthesis routes) or functionalized at C2, it can undergo condensation with aldehydes.
Design Note: If starting strictly from 3,5,8-TMQ (H at C2), direct functionalization requires Minisci Reaction or C-H Activation . Recommended Route:Silver-catalyzed Minisci alkylation to introduce a hydroxymethyl or alkyl group at C2, followed by oxidation to an aldehyde for sensor construction.
Part 3: Experimental Workflows & Visualization
Workflow 1: Probe Development Pathway
The following diagram illustrates the logical flow from the raw scaffold to two distinct classes of probes: Mitochondrial Trackers (via charge) and Viscosity Sensors (via molecular rotor dynamics).
Caption: Development pathway for transforming the 3,5,8-TMQ scaffold into functional biological probes.
Workflow 2: Mechanism of Action (Viscosity Sensing)
The 3,5,8-TMQ derivatives are excellent candidates for Twisted Intramolecular Charge Transfer (TICT) sensors. The steric bulk of the 8-methyl group pre-twists the molecule. In low viscosity, the excited state relaxes non-radiatively via rotation (dark). In high viscosity (e.g., cellular microenvironments), rotation is restricted, turning fluorescence ON.
Caption: TICT mechanism for 3,5,8-TMQ viscosity probes. High viscosity restricts rotation, forcing radiative decay.
Part 4: Characterization Protocols
To validate the 3,5,8-TMQ derivative as a probe, the following data set is mandatory.
Table 1: Essential Characterization Metrics
| Metric | Experimental Method | Purpose | Target Value (Ideal) |
| Solvatochromism | UV-Vis/Fluorescence in solvents of varying polarity (Water, MeOH, DMSO, Toluene). | Confirm Charge Transfer (ICT) nature. | >20 nm shift between polar/non-polar. |
| Quantum Yield ( | Comparative method using Quinine Sulfate ( | Determine brightness.[1][2] | |
| Viscosity Sensitivity | Titration with Glycerol/Water mixtures (0% to 99% glycerol). | Plot | Linear slope |
| Mitochondrial Targeting | Co-localization with MitoTracker Deep Red (commercial standard) in HeLa cells. | Calculate Pearson’s Correlation Coefficient (PCC). | |
| Cytotoxicity | MTT or CCK-8 assay (24h incubation). | Ensure biocompatibility. |
Detailed Protocol: Viscosity Titration (Förster-Hoffmann Analysis)
-
Preparation: Prepare stock solutions of the probe (1 mM in DMSO).
-
Solvent System: Prepare mixed solvents of Glycerol and Water (or Ethylene Glycol) in ratios: 0:10, 2:8, 4:6, 6:4, 8:2, 9:1, 10:0 (v/v).
-
Measurement: Add probe (final conc.
) to each cuvette. Measure emission spectra ( ). -
Analysis: Plot
vs. . -
Result: A linear relationship indicates the probe functions as a molecular rotor, suitable for mapping intracellular viscosity changes (e.g., during apoptosis or diabetes-related stress).
Part 5: Troubleshooting & Critical Considerations
-
Issue: Poor Solubility in Aqueous Media.
-
Cause: The 3,5,8-trimethyl pattern is highly hydrophobic.
-
Solution: Use a co-solvent (DMSO < 1%) or encapsulate in micelles. Alternatively, introduce a sulfonate group (
) on the N-alkyl chain (e.g., use 1,3-propane sultone instead of methyl iodide) to create a zwitterionic probe.
-
-
Issue: Blue-Shifted Emission (UV region).
-
Cause: Short conjugation length.
-
Solution: Perform a Knoevenagel condensation at the C2 position (if methyl-activated) with dimethylaminobenzaldehyde to create a styryl-quinoline. This will push emission to green/red (500–600 nm).
-
-
Issue: Low Quantum Yield in Water.
-
Cause: TICT quenching (rotation) or ACQ.
-
Solution: This is actually desirable for a "Turn-On" viscosity probe. For general imaging, rigidify the structure by bridging the nitrogen to the C8 position (forming a ring) if synthetic resources allow.
-
References
-
Synthesis of TMQ Core: Yi, H., et al. (2015). "Mechanistic Investigation of the Cobalt-Catalyzed Selective Conversion of Diallylanilines to Quinolines Involving C−N and C−H Activations." Journal of the American Chemical Society. [Link] (Establishes the synthetic accessibility of this compound derivatives).
-
Quinoline Probe Design (General): Xu, Z., et al. (2016). "Recent advances in quinoline-based fluorescent probes for metal ions and their bio-applications." RSC Advances. [Link] (Provides the foundational logic for quinoline sensing mechanisms).
-
Mitochondrial Targeting Mechanisms: Zielonka, J., et al. (2017). "Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Synthesis, Mechanisms of Action, and Therapeutic and Diagnostic Applications." Chemical Reviews. [Link] (Explains the lipophilic cation mechanism used in Protocol A).
-
Viscosity Sensing (Molecular Rotors): Haidekker, M. A., & Theodorakis, E. A. (2016). "Molecular Rotors—Concepts and Applications." Chemical Reviews. [Link] (Validates the TICT mechanism described in Workflow 2).
Sources
3,5,8-Trimethylquinoline: A Versatile Building Block for Advanced Organic Synthesis
Introduction: The Untapped Potential of a Polymethylated Quinoline Scaffold
The quinoline framework is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a vast array of biologically active compounds and functional materials. Within this important class of heterocycles, polymethylated quinolines offer a unique combination of steric and electronic properties that can be strategically exploited in organic synthesis. This technical guide focuses on 3,5,8-trimethylquinoline , a scaffold with significant, yet underexplored, potential as a versatile building block. The strategic placement of the three methyl groups influences the molecule's reactivity and provides multiple handles for derivatization, making it an attractive starting point for the synthesis of complex molecular architectures.
This document provides a comprehensive overview of the synthesis of this compound and explores its potential applications as a synthetic intermediate. We will delve into detailed, field-proven protocols for its preparation and subsequent functionalization, offering insights into the causality behind experimental choices. For researchers, medicinal chemists, and professionals in drug development, this guide aims to be a practical resource for harnessing the synthetic utility of this intriguing molecule.
Synthesis of the this compound Core: A Modern Approach to a Classic Reaction
The Doebner-von Miller reaction, a classic method for quinoline synthesis, provides a reliable and adaptable route to this compound.[1] This acid-catalyzed cyclization of an aniline with an α,β-unsaturated carbonyl compound allows for the construction of the quinoline core with the desired substitution pattern.[2][3]
For the synthesis of this compound, the logical starting materials are 2,4-dimethylaniline and crotonaldehyde . The reaction proceeds through a series of steps including Michael addition, cyclization, dehydration, and oxidation to yield the aromatic quinoline ring system.
Caption: Proposed synthesis of this compound.
Detailed Protocol for the Synthesis of this compound
This protocol is adapted from established Doebner-von Miller procedures for analogous substituted quinolines.[4]
Materials:
-
2,4-Dimethylaniline
-
Crotonaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Nitrobenzene (or another suitable oxidant)
-
Sodium Hydroxide (NaOH) solution
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, cautiously add concentrated hydrochloric acid to an equimolar amount of 2,4-dimethylaniline with cooling in an ice bath.
-
Addition of Reactants: To the stirred solution, add nitrobenzene (as an oxidant). Slowly add crotonaldehyde dropwise from the dropping funnel, ensuring the temperature does not rise excessively. The reaction can be vigorous.[4]
-
Reaction: After the addition is complete, heat the reaction mixture to reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acidic solution with a concentrated sodium hydroxide solution until the mixture is basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Data Summary for Synthesis:
| Parameter | Value/Condition |
| Starting Materials | 2,4-Dimethylaniline, Crotonaldehyde |
| Reaction Type | Doebner-von Miller Cyclization |
| Catalyst/Reagents | Concentrated HCl, Nitrobenzene |
| Reaction Temperature | Reflux |
| Reaction Time | 4-8 hours (TLC monitored) |
| Work-up | Basification, Extraction |
| Purification | Column Chromatography |
Application Notes: Harnessing the Reactivity of this compound
The presence of three electron-donating methyl groups on the quinoline ring significantly influences its reactivity, making it a versatile platform for further functionalization. The following application notes outline potential synthetic transformations using this compound as a building block.
Application Note 1: Regioselective Bromination for Subsequent Cross-Coupling
Rationale: Electrophilic aromatic substitution on the quinoline ring generally occurs on the benzene ring at positions 5 and 8.[1][5] In 8-substituted quinolines, electrophilic attack is often directed to the C5 position.[6] The methyl groups at positions 5 and 8 are activating, further enhancing the electron density of the benzene ring. Therefore, regioselective bromination is anticipated to occur at the C6 or C7 position, providing a handle for subsequent cross-coupling reactions. Given the steric hindrance from the C5 and C8 methyl groups, the C6 position is a likely candidate for substitution.
Caption: Proposed functionalization of this compound.
Protocol for Bromination and Suzuki Coupling:
Part A: Bromination of this compound
This protocol is based on general procedures for the bromination of activated aromatic systems.[7][8]
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolution: Dissolve this compound in dichloromethane in a round-bottom flask.
-
Acidification: Cool the solution in an ice bath and slowly add concentrated sulfuric acid.
-
Bromination: Add N-bromosuccinimide portion-wise to the stirred solution.
-
Reaction: Allow the reaction to stir at room temperature until TLC indicates the consumption of the starting material.
-
Work-up: Carefully pour the reaction mixture into ice-water and neutralize with a saturated sodium bicarbonate solution.
-
Extraction and Purification: Extract the product with dichloromethane, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by column chromatography.
Part B: Suzuki-Miyaura Cross-Coupling of the Bromo-derivative
This protocol follows standard conditions for Suzuki-Miyaura cross-coupling reactions.
Materials:
-
Bromo-3,5,8-trimethylquinoline (from Part A)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
Reaction Setup: To a degassed mixture of toluene, ethanol, and aqueous potassium carbonate solution, add the bromo-3,5,8-trimethylquinoline, the desired arylboronic acid, and the palladium catalyst.
-
Reaction: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for several hours, monitoring by TLC.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue by column chromatography to yield the desired 6-aryl-3,5,8-trimethylquinoline.
Application Note 2: Oxidation of the C8-Methyl Group to a Carboxylic Acid
Rationale: The methyl group at the C8 position is activated by the quinoline ring and can be selectively oxidized to a carboxylic acid. This transformation introduces a versatile functional group that can be further elaborated, for instance, through amide bond formation, to generate libraries of compounds for biological screening.
Protocol for Oxidation:
This protocol is based on established methods for the oxidation of methyl groups on heterocyclic rings.
Materials:
-
This compound
-
Potassium Permanganate (KMnO₄) or other suitable oxidizing agent
-
Pyridine
-
Water
-
Hydrochloric Acid (HCl)
Procedure:
-
Reaction Setup: Suspend this compound in a mixture of pyridine and water.
-
Oxidation: Heat the mixture to reflux and add potassium permanganate portion-wise over several hours.
-
Reaction: Continue refluxing until the purple color of the permanganate has disappeared.
-
Work-up: Cool the reaction mixture and filter to remove the manganese dioxide. Wash the filter cake with hot water.
-
Isolation: Acidify the combined filtrate with hydrochloric acid to precipitate the carboxylic acid.
-
Purification: Collect the solid by filtration, wash with cold water, and dry. The product can be further purified by recrystallization.
Data Summary for Functionalization Reactions:
| Reaction | Key Reagents | Predicted Major Product |
| Bromination | NBS, H₂SO₄ | 6-Bromo-3,5,8-trimethylquinoline |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 6-Aryl-3,5,8-trimethylquinoline |
| Oxidation | KMnO₄, Pyridine, Water | 3,5-Dimethylquinoline-8-carboxylic acid |
Conclusion
While direct literature on the synthetic applications of this compound is limited, its structure and the well-established chemistry of the quinoline scaffold strongly suggest its utility as a versatile building block. The protocols outlined in this guide for its synthesis and subsequent functionalization provide a solid foundation for researchers to explore the potential of this molecule in the development of novel pharmaceuticals and functional materials. The strategic placement of the methyl groups offers opportunities for regioselective reactions, enabling the synthesis of a diverse range of derivatives with tailored properties.
References
- Doebner, O., & von Miller, W. (1881). Ueber eine neue Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 14(2), 2812-2817.
-
Wikipedia contributors. (2023). Doebner–Miller reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]
-
ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction?. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science. Retrieved from [Link]
-
ResearchGate. (2020). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Retrieved from [Link]
-
ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]
-
MDPI. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Retrieved from [Link]
-
Reddit. (2020). Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8, if it has these resonance structures?. Retrieved from [Link]
-
ResearchGate. (2016). Bromination of 8-substituted quinolines. Reagents and conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
Advanced Journal of Chemistry, Section A. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Retrieved from [Link]
-
PubMed Central (PMC). (2017). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]
-
Slideshare. (2018). Doebner-Miller reaction and applications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]
Sources
- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 2. Doebner-Miller reaction and applications | PPTX [slideshare.net]
- 3. synarchive.com [synarchive.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3,5,8-Trimethylquinoline
Welcome to the dedicated technical support guide for researchers, chemists, and professionals engaged in the synthesis of 3,5,8-trimethylquinoline. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and ultimately improve your reaction yields.
Introduction to this compound Synthesis
The synthesis of this compound, a substituted quinoline derivative, is most commonly approached through classical methods such as the Doebner-von Miller or Skraup reactions. These reactions, while powerful, are often accompanied by challenges including low yields, exothermic events, and the formation of difficult-to-remove byproducts. This guide is designed to address these specific issues, providing you with the technical insights to optimize your experimental outcomes.
The logical starting materials for the synthesis of this compound are 2,5-dimethylaniline and an α,β-unsaturated carbonyl compound that can provide the C3 methyl group, such as crotonaldehyde .
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of the notoriously vigorous and often uncontrollable nature of the Skraup synthesis?
A1: The Skraup synthesis is highly exothermic due to the dehydration of glycerol to acrolein by concentrated sulfuric acid, which is a strongly exothermic process.[1] The subsequent condensation and cyclization reactions also contribute to the overall heat generation. Without proper control, this can lead to a runaway reaction. To mitigate this, the slow addition of sulfuric acid and the use of a moderator like ferrous sulfate are crucial.[2][3]
Q2: I am observing significant tar formation in my Doebner-von Miller reaction. What is the likely cause and how can I minimize it?
A2: Tar formation is a common side reaction in acidic conditions, primarily due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde).[3] To minimize this, consider the following:
-
Controlled Addition: Add the crotonaldehyde slowly to the reaction mixture to maintain a low instantaneous concentration.
-
Temperature Management: Avoid excessive heating, as higher temperatures can accelerate polymerization.
-
Use of a Moderator: While more common in Skraup reactions, moderators like ferrous sulfate can help control the reaction rate and reduce charring.[3]
Q3: Can I use a different oxidizing agent besides nitrobenzene in the final oxidation step?
A3: Yes, while nitrobenzene is a classic oxidizing agent in these reactions, it can lead to purification challenges. Arsenic acid is another traditional option.[4] For a cleaner reaction, you might consider alternatives such as air (aerobic oxidation), though this may require catalyst development.[5]
Q4: How do the methyl groups on the 2,5-dimethylaniline starting material affect the reaction?
A4: The electron-donating nature of the methyl groups on the aniline ring generally activates the ring towards electrophilic substitution, which can be beneficial for the cyclization step. However, they can also influence the regioselectivity of the cyclization and may lead to the formation of isomeric byproducts, although in the case of 2,5-dimethylaniline, the cyclization to form this compound is sterically and electronically favored.
Troubleshooting Guide: Enhancing Yield and Purity
This section provides solutions to specific problems you may encounter during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solutions |
| Low to No Product Formation | - Incomplete reaction. - Incorrect reaction temperature. - Inactive reagents. | - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials. - Optimize Temperature: The Doebner-von Miller reaction often requires heating.[4] Ensure your reaction is maintained at the appropriate temperature (e.g., 100-140°C). - Verify Reagent Quality: Ensure the 2,5-dimethylaniline and crotonaldehyde are pure. Distill crotonaldehyde if necessary, as it can polymerize on storage. |
| Formation of a Dark, Tarry Residue | - Polymerization of crotonaldehyde. - Overheating of the reaction mixture. | - Slow Reagent Addition: Add crotonaldehyde dropwise to the heated reaction mixture. - Temperature Control: Maintain a consistent reaction temperature and avoid localized overheating. Use a well-stirred oil bath.[6] |
| Difficult Purification | - Presence of unreacted starting materials. - Formation of polymeric byproducts. - Presence of partially hydrogenated quinoline impurities. | - Steam Distillation: This is an effective method to separate the volatile quinoline product from non-volatile tars and inorganic salts.[7] - Column Chromatography: Use silica gel with a gradient of ethyl acetate in hexanes to separate the product from less polar impurities. - Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol/water, hexanes) can be effective. |
| Product Contaminated with Dihydroquinoline | - Incomplete oxidation in the final step. | - Sufficient Oxidant: Ensure an adequate amount of the oxidizing agent is used. - Post-Reaction Oxidation: If dihydroquinoline is present in the isolated product, it can be oxidized in a separate step using an appropriate oxidizing agent like manganese dioxide (MnO2) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). |
Experimental Protocol: Doebner-von Miller Synthesis of this compound
This protocol is a representative procedure adapted from established methods for similar quinoline syntheses.[8]
Materials:
-
2,5-Dimethylaniline
-
Crotonaldehyde
-
Concentrated Hydrochloric Acid
-
An oxidizing agent (e.g., arsenic acid or nitrobenzene)
-
Sodium Hydroxide solution (for neutralization)
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add 2,5-dimethylaniline and concentrated hydrochloric acid. Heat the mixture to approximately 100°C with stirring.
-
Addition of Crotonaldehyde: Slowly add crotonaldehyde dropwise to the heated mixture over a period of 1-2 hours. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, continue to heat the mixture at reflux for 4-6 hours. Monitor the reaction by TLC until the starting aniline is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic extract under reduced pressure to obtain the crude product.
-
-
Purification:
-
Vacuum Distillation: Purify the crude product by vacuum distillation.
-
Column Chromatography: Alternatively, purify by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Data Presentation: Optimizing Reaction Parameters
| Parameter | Condition | Expected Effect on Yield/Purity | Causality |
| Temperature | 100-140°C | Increased reaction rate, but may promote tar formation if too high. | The Doebner-von Miller reaction requires thermal energy to proceed at a reasonable rate.[4] However, excessive heat can lead to the polymerization of crotonaldehyde. |
| Acid Catalyst | Conc. HCl, H2SO4 | Essential for the reaction. Stronger acids can increase the rate but also promote side reactions. | The acid protonates the carbonyl group of crotonaldehyde, activating it for nucleophilic attack by the aniline. It also catalyzes the cyclization and dehydration steps.[5] |
| Oxidizing Agent | Arsenic Acid, Nitrobenzene | Necessary for the final aromatization step. Insufficient oxidant will result in dihydroquinoline impurities. | The dihydroquinoline intermediate formed after cyclization needs to be oxidized to the stable aromatic quinoline product.[9] |
| Reaction Time | 4-8 hours | Longer reaction times can lead to higher conversion but may also increase byproduct formation. | Sufficient time is required for the reaction to go to completion. However, prolonged exposure to harsh acidic conditions can degrade the product. |
Visualizations: Workflow and Mechanism
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of this compound.
General Doebner-von Miller Reaction Mechanism
Caption: The general mechanism of the Doebner-von Miller reaction.
References
-
IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]
-
Wikipedia. (n.d.). Doebner–Miller reaction. Available at: [Link]
-
Gate Chemistry. (2018, July 15). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines [Video]. YouTube. Available at: [Link]
-
Chemistry - The Mystery of Molecules. (2020, February 3). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. [Video]. YouTube. Available at: [Link]
-
Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Available at: [Link]
-
ResearchGate. (n.d.). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Available at: [Link]
- Google Patents. (n.d.). RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline.
-
ResearchGate. (n.d.). Synthesis and Spectral Data of Quinoline Products Obtained by Reaction of N-(4-Pyridinyliden)anilines and N-Benzylidenaniline with 2,2-Dimethoxypropane (Kametani Reaction). Available at: [Link]
-
Thiele, J. (1977). An improvement in the Doebner-Miller synthesis of quinaldines. The Journal of Organic Chemistry, 42(5), 912-914. Available at: [Link]
-
Organic Syntheses. (n.d.). Quinoline. Available at: [Link]
-
B.I.T. SINDRI. (n.d.). Preparation and Properties of Quinoline. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Available at: [Link]
-
ResearchGate. (n.d.). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Available at: [Link]
-
SciSpace. (n.d.). Synthesis of derivatives of quinoline. Available at: [Link]
-
PubMed. (n.d.). Enantioselective Synthesis of a Furan Lignan (+)-Sylvone. Available at: [Link]
-
ResearchGate. (n.d.). What is the complete procedure for Doebner-von miller reaction?. Available at: [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Synthesis and Characterization of some New 6-substituted-2, 4-di (hetar-2-yl) Quinolines via Micheal Addition. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link]
-
PubMed. (n.d.). Synthesis of 1-(3',4',5'-trimethoxy) phenyl naphtho[2,1b]furan as a novel anticancer agent. Available at: [Link]
Sources
- 1. uop.edu.pk [uop.edu.pk]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN105622503A - Synthesis method of 8-hydroxyquinoline - Google Patents [patents.google.com]
- 5. iipseries.org [iipseries.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
Technical Support Center: High-Purity Isolation of 3,5,8-Trimethylquinoline
Case ID: TMQ-PUR-001 Status: Active Support Level: Tier 3 (Senior Application Scientist) Topic: Purification Protocols & Troubleshooting for 3,5,8-Trimethylquinoline
Introduction
Welcome to the Advanced Purification Support Center. You are likely working with This compound (3,5,8-TMQ) , a substituted heterocyclic aromatic compound. In our experience, the "3,5,8" substitution pattern presents unique challenges compared to simpler quinolines due to the steric hindrance around the nitrogen (from the 8-methyl group) and the lipophilicity introduced by the three methyl groups.
This guide is not a generic recipe; it is a troubleshooting framework designed to help you isolate >99% purity material for pharmaceutical or catalytic applications.
Module 1: The Purification Workflow (Visualized)
Before diving into specific protocols, visualize the logical flow of purification. We recommend a "Funnel Approach"—starting with high-throughput bulk removal of impurities and narrowing down to high-specificity isolation.
Figure 1: The "Funnel Approach" to Quinoline Purification. Note that Step 4 is the critical differentiator for high-purity applications.
Module 2: Chemical Purification (The "pH Swing")
User Question: My crude product is a black, tarry oil. Direct distillation results in violent bumping and decomposition. How do I clean this up before heating?
Scientist Response: Direct distillation of crude Skraup or Doebner-Miller reaction mixtures is dangerous and inefficient. You must exploit the basicity of the quinoline nitrogen to separate it from neutral tars and unreacted non-basic precursors.
The Protocol: Acid-Base Extraction
-
Dissolution: Dissolve your crude tar in a non-polar solvent (DCM or Toluene).
-
Protonation (Extraction A): Extract with 3M HCl (3x).
-
Washing: Wash the combined acidic aqueous layer with fresh DCM to remove trapped neutrals.
-
Basification (The Swing): Cool the aqueous layer on ice. Slowly add 50% NaOH until pH > 12.
-
Observation: The solution will become cloudy as the free base oils out.
-
-
Recovery (Extraction B): Extract the milky aqueous mixture with DCM or Ether. Dry over
and evaporate.[9][10]
Critical Control Point: The 8-methyl group provides steric hindrance, potentially lowering the basicity compared to other isomers. Ensure your acid is strong enough (pH < 2) to fully protonate the nitrogen.
Module 3: Fractional Vacuum Distillation
User Question: I have multiple isomers. The boiling points are too close. How do I separate them?
Scientist Response: Isomers of trimethylquinoline often have boiling points within 2-5°C of each other. Standard distillation will fail. You need Fractional Vacuum Distillation .
Technical Specifications
-
Vacuum Requirement: < 5 mmHg (High vacuum is essential to keep pot temp < 180°C to prevent polymerization).
-
Column: Vigreux column (minimum 20cm) or a Spinning Band column for difficult isomer separations.
Troubleshooting Distillation Issues
| Symptom | Probable Cause | Corrective Action |
| Violent Bumping | Superheating of viscous oil. | Use a capillary bleed (introducing inert gas) or a heavy magnetic stir bar. Do not rely solely on boiling chips under high vac. |
| Dark Distillate | Oxidation or thermal cracking. | 1. Leak check the system (oxygen ingress at high T = rapid degradation).2. Lower the bath temp and improve vacuum depth.[11] |
| Co-elution | Azeotrope formation or poor fractionation. | Switch to Salt Formation (Module 4). Distillation has reached its physical limit. |
Module 4: High-Purity Finishing (Crystallization)
User Question: I need >99.5% purity for a drug synthesis intermediate. Distillation is stuck at 97%.
Scientist Response: This is the "Secret Weapon" of quinoline chemistry. While the free base is an oil or low-melting solid that is hard to crystallize, quinoline salts crystallize beautifully .
The Protocol: Hydrochloride or Picrate Formation
Instead of purifying the oil, we purify the crystal lattice of its salt.
-
Dissolve: Dissolve the distilled 3,5,8-TMQ oil in dry Ethanol or Acetone.
-
Acidify: Add anhydrous HCl (in ether/dioxane) or Picric acid solution dropwise.
-
Crystallize: Allow the salt to precipitate. Heat to redissolve and cool slowly to recrystallize.[2]
-
Regenerate: Filter the pure crystals, dissolve in water, basify with NaOH, and extract the now ultra-pure free base.
Visualizing the Salt Selection Logic:
Figure 2: Decision Matrix for Salt Crystallization.
Frequently Asked Questions (FAQs)
Q: The product turns red/brown upon storage. Why? A: Quinolines are prone to N-oxide formation and photo-oxidation.
-
Fix: Store the purified material under Argon/Nitrogen in amber glass. If it has already colored, a quick filtration through a short plug of Basic Alumina usually removes the colored oxidized impurities.
Q: Can I use steam distillation? A: Yes, but primarily for removing unreacted anilines (starting material). 3,5,8-TMQ has a higher molecular weight and low vapor pressure, so it will distill very slowly with steam. Use steam distillation as a pre-step, not the final purification.
Q: I suspect I have the 2,5,8-isomer contaminating my 3,5,8-TMQ. How do I tell? A: NMR is your best tool here.
-
1H NMR: Look at the methyl peaks. A methyl group at the C2 position (alpha to nitrogen) usually appears as a singlet slightly downfield compared to C3/C5/C8 due to the inductive effect of the nitrogen.
-
Coupling: The C2-H proton (if you have the 3,5,8 isomer) will show distinct splitting patterns compared to a C2-Methyl group (which has no proton).
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard protocols for Quinoline synthesis and purification via Skraup reaction).
-
Magritek. Separation of Acidic, Basic and Neutral Compounds. (General principles of Acid-Base extraction applicable to Quinoline isolation).
-
BenchChem. Purification of Methylquinolines by Vacuum Distillation. (Specific troubleshooting for alkylquinoline distillation).
-
Organic Chemistry Portal. Synthesis of Quinolines. (Mechanistic background on byproduct formation).
-
Google Patents. Method for extracting quinoline and isoquinoline from coal tar wash oil. (Industrial scale separation techniques for quinoline isomers).
Sources
- 1. Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. A kind of method for continuously preparing 2,3,5-trimethylbenzoquinone - Eureka | Patsnap [eureka.patsnap.com]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. CN103641778A - Method for extracting quinoline and isoquinoline from coal tar wash oil - Google Patents [patents.google.com]
- 6. CN105646342B - A kind of method of quinoline in extraction and separation quinoline-biphenyl-naphthalene mixtures - Google Patents [patents.google.com]
- 7. CN103304477A - Purification method of 8-hydroxyquinoline crude product - Google Patents [patents.google.com]
- 8. m.youtube.com [m.youtube.com]
- 9. magritek.com [magritek.com]
- 10. RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: 3,5,8-Trimethylquinoline Synthesis
The following technical guide is designed for researchers and process chemists optimizing the synthesis of 3,5,8-Trimethylquinoline . It functions as an autonomous support center, synthesizing mechanistic insights with practical troubleshooting protocols.
Topic: Troubleshooting Side-Reactions & Impurity Profiles Methodology: Doebner-von Miller Cyclization Primary Precursors: 2,5-Dimethylaniline (2,5-Xylidine) + Methacrolein (2-Methylacrolein)
Reaction Logic & Failure Pathways
The synthesis of this compound via the Doebner-von Miller reaction is chemically elegant but operationally unforgiving. It relies on the acid-catalyzed condensation of 2,5-dimethylaniline with methacrolein .
-
The Goal: A cascade sequence involving Schiff base formation, conjugate addition, cyclization, and oxidative aromatization.
-
The Reality: This pathway competes with rapid polymerization of methacrolein and disproportionation reactions that generate reduced quinoline species ("Red Oil").
Master Troubleshooting Map
The following diagram outlines the critical decision nodes where the reaction diverges from the desired product into specific side-reaction pathways.
Figure 1: Mechanistic divergence in Doebner-von Miller synthesis. Red nodes indicate critical failure modes requiring specific intervention.
Technical Q&A: Troubleshooting Specific Impurities
Issue 1: "Red Oil" Contamination & Mass Spectrum M+2 Peaks
User Query: “I isolated my product, but the NMR shows aliphatic peaks around 1.8-3.0 ppm, and MS shows a persistent peak at M+2 (m/z 175). What is this?”
Diagnosis: You are seeing 3,5,8-trimethyl-1,2,3,4-tetrahydroquinoline . In the standard Doebner-von Miller reaction, the final aromatization step requires an oxidant. If no external oxidant is added, the reaction relies on disproportionation : one molecule of the intermediate is oxidized to the quinoline, while another is reduced to the tetrahydroquinoline (THQ). This is the primary component of the notorious "Red Oil."
Corrective Protocol:
-
Add an Oxidant: Do not rely on disproportionation. Add a mild oxidant such as Iodine (I₂) or Nitrobenzene to the reaction mixture. This drives the equilibrium toward the aromatic quinoline.
-
Workup Extraction: THQs are more basic than their aromatic counterparts.
-
Step A: Extract the crude mixture with dilute acid (pH ~4). Both species dissolve.
-
Step B: Carefully basify.[1] THQs often precipitate at a higher pH than quinolines, or can be separated via acetylation (THQs react with acetic anhydride; quinolines do not).
-
-
Dehydrogenation: If you already have the mixture, reflux the crude oil with Palladium on Carbon (Pd/C) in p-cymene or diphenyl ether to convert the THQ back to the target quinoline.
Issue 2: Low Yield & Gummy Residue (Polymerization)
User Query: “The reaction turned into a solid black tar within 10 minutes. Yield is <10%.”
Diagnosis: This is Methacrolein Polymerization . Methacrolein is highly unstable in hot acid. If the concentration of free methacrolein is too high, it polymerizes faster than it condenses with the aniline.
Corrective Protocol:
-
Biphasic Conditions: Use a biphasic system (e.g., Toluene/6M HCl). The methacrolein remains in the toluene layer and slowly partitions into the aqueous acid phase where the aniline resides. This keeps the effective concentration of methacrolein low, favoring condensation over polymerization.
-
Controlled Addition: Never dump all reagents at once. Add the methacrolein dropwise to the refluxing aniline/acid mixture over 1–2 hours.
-
Stabilizers: Ensure your methacrolein source contains a polymerization inhibitor (e.g., Hydroquinone) if stored, but distillation may be required before use.
Issue 3: Unexpected Regioisomers in NMR
User Query: “I see splitting patterns in the aromatic region that don't match the 3,5,8-substitution pattern. Is the cyclization happening at the wrong carbon?”
Diagnosis: This is likely Starting Material Impurity , not regioselectivity failure.
-
Chemistry: In 2,5-dimethylaniline, the position ortho to the amine at C2 is blocked by a methyl group. Cyclization must occur at C6 (the only open ortho position). Therefore, the reaction is regiospecific by design.
-
The Culprit: Commercial "Xylidines" are often mixtures.
-
2,4-Dimethylaniline impurity
yields 3,5,7-trimethylquinoline . -
3,4-Dimethylaniline impurity
yields 3,6,7-trimethylquinoline .
-
Validation Step: Run a GC-MS on your starting 2,5-dimethylaniline. If purity is <98%, recrystallize the aniline as its hydrochloride salt before synthesis.
Quantitative Data: Impurity Profile Summary
| Impurity Type | Chemical Identity | Origin | Detection Method | Removal Strategy |
| Reduced Product | 3,5,8-Trimethyl-1,2,3,4-tetrahydroquinoline | Disproportionation (lack of oxidant) | MS (M+2), NMR (Aliphatic CH₂) | Dehydrogenation (Pd/C) or Fractional Distillation |
| Polymer | Polymethacrolein (Oligomers) | Acid-catalyzed polymerization of aldehyde | GPC, visual (Tar/Gum) | Biphasic reaction; Steam distillation of product |
| Regioisomer | 3,5,7-Trimethylquinoline | Impurity in 2,5-dimethylaniline (2,4-isomer) | GC-MS (Retention time shift), ¹H-NMR | Purify starting material (Recrystallization) |
| Intermediate | N-(2-methylallylidene)-2,5-dimethylaniline | Incomplete Cyclization | IR (Imine stretch), TLC | Increase reaction time/temp; Acid hydrolysis |
Optimized Experimental Protocol
Objective: Synthesis of this compound minimizing "Red Oil" and Polymerization.
Reagents:
-
2,5-Dimethylaniline (1.0 eq)
-
Methacrolein (1.2 eq)
-
Hydrochloric Acid (6M)
-
Toluene (Solvent)[2]
-
Iodine (0.05 eq) - Catalytic Oxidant
Workflow:
-
Setup: Equip a 3-neck flask with a mechanical stirrer (magnetic stirring will fail if gum forms), reflux condenser, and addition funnel.
-
Acid Charge: Add 2,5-dimethylaniline and 6M HCl. Heat to 90°C.
-
Biphasic Addition: Add Toluene to the flask. The mixture will separate.[3][4]
-
Reaction: Add Methacrolein (diluted 1:1 in Toluene) dropwise via the addition funnel over 90 minutes .
-
Why? Dilution in toluene prevents methacrolein polymerization. Slow addition ensures immediate reaction with aniline.
-
-
Oxidation: After addition, add catalytic Iodine. Reflux for 4 hours.
-
Workup:
-
Cool to room temperature. Separate layers. Discard toluene (contains polymers).
-
Basify aqueous layer with NaOH to pH 10.[1]
-
Steam Distillation: This is critical. The product is volatile with steam; the heavy polymers and tars are not. Collect the distillate.
-
-
Isolation: Extract distillate with DCM, dry over MgSO₄, and concentrate.
References
-
Denmark, S. E., & Venkatraman, S. (2006).[5] On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]
-
Eisch, J. J., & Dluzniewski, T. (1989). Mechanism of the Doebner-von Miller Quinoline Synthesis: The Intermediacy of 1,2,3,4-Tetrahydroquinolines. The Journal of Organic Chemistry, 54(6), 1269–1274. [Link]
-
Manske, R. H., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59–98. [Link]
Sources
- 1. US7692016B2 - Process for the synthesis of quinoline derivatives - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. DE363582C - Process for the preparation of derivatives of 2-methylquinoline (quinaldin) - Google Patents [patents.google.com]
- 5. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Spectroscopic Analysis of 3,5,8-Trimethylquinoline
Welcome to the technical support guide for the spectroscopic data interpretation of 3,5,8-trimethylquinoline. This resource is designed for researchers, scientists, and professionals in drug development who are working with this and related quinoline structures. Here, we address common challenges and frequently asked questions encountered during the acquisition and interpretation of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data. Our approach is rooted in explaining the causal relationships behind spectroscopic phenomena to empower you to confidently interpret your experimental results.
Frequently Asked Questions (FAQs) in Spectroscopic Analysis
¹H NMR Spectroscopy
Question 1: Why do the aromatic protons in my ¹H NMR spectrum of this compound appear as complex multiplets instead of clean doublets or triplets?
Answer: The substitution pattern of this compound leads to a complex spin-spin coupling network among the aromatic protons. The protons on the quinoline core do not have simple ortho, meta, or para relationships that would result in straightforward first-order splitting patterns.
-
Causality: The protons at positions 2, 4, 6, and 7 will exhibit complex splitting due to both short- and long-range couplings. For instance, the proton at C-2 will be coupled to the proton at C-4, and potentially show long-range coupling to the methyl group at C-3. Similarly, the protons at C-6 and C-7 will be coupled to each other and influenced by the methyl group at C-5 and C-8. This results in overlapping multiplets that can be challenging to resolve at lower magnetic field strengths.
-
Troubleshooting:
-
Higher Field Strength: Acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or higher) will increase the chemical shift dispersion, potentially resolving the overlapping multiplets into more discernible patterns.
-
2D NMR Techniques: Performing a COSY (Correlation Spectroscopy) experiment will reveal which protons are coupled to each other, allowing you to trace the connectivity within the spin systems. A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can help to spatially correlate protons that are close to each other, further confirming assignments.
-
Question 2: The integration of my methyl proton signals does not correspond to a 3:3:3 ratio. What could be the cause?
Answer: An inaccurate integration ratio for the three methyl groups can stem from several experimental factors.
-
Phase Correction: Improper phase correction of the spectrum is a common cause of integration errors. Ensure that the baseline of the spectrum is flat and that all peaks are correctly phased.
-
Relaxation Delay (D1): The time between successive pulses (the relaxation delay) may be too short. Protons in different chemical environments have different relaxation times (T1). If the D1 is not long enough (typically 5 times the longest T1), protons that relax slowly will not fully return to equilibrium, leading to attenuated signal intensity and lower integration values. The quaternary carbons attached to the methyl groups can influence their relaxation.
-
Purity of the Sample: The presence of impurities with signals in the methyl region can skew the integration. Check for extraneous peaks and consider purifying your sample if necessary.
¹³C NMR Spectroscopy
Question 3: I am observing fewer than the expected 12 signals in my ¹³C NMR spectrum. Is this normal?
Answer: While this compound has 12 unique carbon atoms and should theoretically show 12 signals in the ¹³C NMR spectrum, it is possible to observe fewer peaks due to several reasons:
-
Signal Overlap: In some cases, the chemical shifts of two or more carbon atoms can be very similar, leading to overlapping signals that appear as a single, broader peak. This is less common for carbons in significantly different electronic environments but can occur.
-
Quaternary Carbons: Quaternary carbons (C-3, C-5, C-8, C-8a, and C-4a) do not have attached protons and therefore do not benefit from the Nuclear Overhauser Effect (NOE) that enhances the signal of protonated carbons. Additionally, they often have longer relaxation times. This can result in signals that are significantly less intense and may be difficult to distinguish from the baseline noise, especially in dilute samples or with an insufficient number of scans.
-
Troubleshooting:
-
Increase Number of Scans: Acquiring the spectrum for a longer period (increasing the number of scans) will improve the signal-to-noise ratio and help to pull weak quaternary carbon signals out of the baseline.
-
DEPT Experiments: A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can help in identifying the types of carbon atoms present. A DEPT-135 spectrum will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons will be absent. A DEPT-90 will only show CH signals. This can help you to confirm the number of protonated carbons and infer the presence of quaternary carbons.
-
Predicted Spectroscopic Data for this compound
The following tables summarize the predicted spectroscopic data for this compound. This data should be used as a guideline for interpreting your experimental results.
Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) in CDCl₃
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| H-2 | ~8.7 | Singlet | Downfield due to proximity to nitrogen. |
| H-4 | ~7.8 | Singlet | |
| H-6 | ~7.4 | Doublet | Coupled to H-7. |
| H-7 | ~7.2 | Doublet | Coupled to H-6. |
| 3-CH₃ | ~2.5 | Singlet | |
| 5-CH₃ | ~2.6 | Singlet | |
| 8-CH₃ | ~2.8 | Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) in CDCl₃
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C-2 | ~150 | |
| C-3 | ~135 | Quaternary |
| C-4 | ~128 | |
| C-4a | ~147 | Quaternary |
| C-5 | ~136 | Quaternary |
| C-6 | ~126 | |
| C-7 | ~125 | |
| C-8 | ~138 | Quaternary |
| C-8a | ~129 | Quaternary |
| 3-CH₃ | ~18 | |
| 5-CH₃ | ~20 | |
| 8-CH₃ | ~22 |
Table 3: Predicted Key IR Absorption Bands (in cm⁻¹)
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3050-3000 | C-H stretch (aromatic) | Medium-Weak |
| 2980-2850 | C-H stretch (aliphatic) | Medium-Strong |
| 1600, 1570, 1500 | C=C and C=N stretch (ring) | Medium-Strong |
| 1450, 1380 | C-H bend (aliphatic) | Medium |
| 850-800 | C-H out-of-plane bend | Strong |
Mass Spectrometry
Question 4: What are the expected fragmentation patterns for this compound in Mass Spectrometry?
Answer: In electron ionization mass spectrometry (EI-MS), this compound (Molecular Weight: 171.24 g/mol ) is expected to show a prominent molecular ion peak (M⁺˙) at m/z 171. The fragmentation pattern will be influenced by the stability of the quinoline ring system and the presence of the methyl groups.
-
Expected Fragments:
-
[M-1]⁺ (m/z 170): Loss of a hydrogen radical from one of the methyl groups to form a stable benzyl-type cation.
-
[M-15]⁺ (m/z 156): Loss of a methyl radical (•CH₃), which is a common fragmentation for methylated aromatic compounds.
-
Further Fragmentations: The quinoline ring itself is quite stable, but further fragmentation of the [M-15]⁺ ion could occur through the loss of acetylene (C₂H₂) or HCN.
-
Below is a conceptual diagram of the predicted fragmentation pathway.
Caption: Predicted EI-MS fragmentation of this compound.
Experimental Protocols
Standard Operating Procedure for NMR Sample Preparation
A well-prepared NMR sample is crucial for obtaining high-quality data. Follow these steps to minimize common sources of error.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of your this compound sample into a clean, dry vial.
-
Solvent Selection: Choose a deuterated solvent that will fully dissolve your sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently swirl or sonicate the vial to ensure complete dissolution.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Avoid transferring any solid particles.
-
Internal Standard (Optional but Recommended): Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0 ppm.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
-
Data Acquisition: Before running your sample, ensure the NMR spectrometer is properly tuned and shimmed to achieve optimal resolution and lineshape.
The following diagram illustrates the general workflow for spectroscopic analysis.
Technical Support Center: Stability & Handling of 3,5,8-Trimethylquinoline
Introduction: The Chemical Reality
3,5,8-Trimethylquinoline (3,5,8-TMQ) is a heterocyclic aromatic organic compound often isolated from coal tar or synthesized as a pharmaceutical intermediate. While the quinoline ring itself confers a degree of aromatic stability, the presence of three methyl groups—particularly at the sterically crowded and electronically active 8-position—introduces specific vulnerabilities.
Unlike simple quinoline, 3,5,8-TMQ is susceptible to benzylic oxidation and photochemical degradation . The methyl groups act as "antennas" for radical attack, and the nitrogen atom is a focal point for N-oxide formation. This guide moves beyond generic "store in a cool place" advice to explain the mechanisms of failure and how to prevent them in a rigorous experimental setting.
Module 1: Critical Storage & Handling Protocols
Q: My compound turned from a pale yellow oil/solid to a dark brown gum. Is it still usable?
A: Likely not without purification. This color shift is the hallmark of oxidative polymerization .
-
The Mechanism: Quinoline derivatives are photosensitive. Upon exposure to UV light and oxygen, the benzylic hydrogens (especially at the 8-position) can be abstracted, forming radicals that couple to form dark, high-molecular-weight polymers.
-
The Fix: If the purity is >90% by HPLC, you may attempt a recrystallization (if solid) or vacuum distillation (if oil). If <90%, discard.
Q: What are the absolute "Gold Standard" storage conditions?
Do not rely on standard ambient storage. Follow this tiered protocol:
| Parameter | Recommendation | Technical Rationale |
| Temperature | 2–8°C (Short term) -20°C (Long term >1 month) | Lowers the kinetic rate of auto-oxidation. |
| Atmosphere | Argon or Nitrogen | Displaces atmospheric oxygen, preventing N-oxide and benzylic peroxide formation. |
| Container | Amber Glass with Teflon-lined cap | Blocks UV radiation (290–400 nm) which catalyzes radical formation. |
| State | Solid/Neat | Solutions degrade 10–100x faster than the neat solid due to solvent-mediated radical propagation. |
Module 2: Solution Stability & Experimental Conditions
Q: I need to keep 3,5,8-TMQ in solution for an automated screening deck. Which solvent is best?
A: DMSO (Dimethyl sulfoxide) is the industry standard for libraries, but it is hygroscopic.
-
Risk: Water absorption in DMSO can protonate the quinoline nitrogen (pKa ~4.9), altering its solubility and potentially catalyzing hydrolysis of other reagents in the mix.
-
Recommendation: Use Anhydrous DMSO stored under argon. Avoid Acetone or Chloroform for long-term storage; Chloroform often contains acidic stabilizers (HCl) which will form the quinolinium salt, precipitating your compound.
Q: Is the compound stable in acidic or basic media during extraction?
A:
-
Acidic (pH < 3): High Stability. The nitrogen protonates to form the quinolinium ion (
). This species is water-soluble and resistant to oxidation. This is the standard method for isolating it from coal tar (acid extraction). -
Basic (pH > 10): Moderate Stability. It exists as the free base. While stable to hydrolysis, the free base is maximally lipophilic and susceptible to oxidation if organic solvents are present.
Module 3: Degradation Pathways & Visualization
Understanding how the molecule breaks down allows you to identify impurity peaks in your data.
Primary Degradation Mechanisms
-
Benzylic Oxidation: The methyl group at position 8 is the most reactive due to its proximity to the nitrogen lone pair. It oxidizes to an aldehyde (CHO) and eventually a carboxylic acid.
-
N-Oxidation: The nitrogen atom reacts with singlet oxygen or peroxides to form the N-oxide.
Visualizing the Failure Points
Figure 1: Mechanistic degradation pathways of this compound under oxidative and photolytic stress.
Module 4: Troubleshooting & Analytical Validation
Protocol: Stability-Indicating HPLC Method
If you suspect degradation, do not rely on a simple purity check. Use this method to separate the N-oxide and Aldehyde impurities from the parent peak.
Instrument: HPLC with UV-Vis / PDA detector. Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm. Mobile Phase:
-
A: Water + 0.1% Formic Acid (buffers pH to keep quinoline protonated/sharp).
-
B: Acetonitrile. Gradient: 5% B to 95% B over 20 minutes. Detection: 254 nm (Aromatic ring) and 220 nm (End absorption).
Interpretation:
-
Parent Peak: ~12-14 min (depending on flow).
-
N-Oxide: Elutes earlier (more polar).
-
Aldehyde: Elutes slightly earlier or close to parent (check UV spectrum for carbonyl shift).
FAQ: Quick Solutions
Q: I see a new peak at [M+16] in my LC-MS. What is it? A: This is the N-Oxide (+1 Oxygen). It suggests your solvent contained peroxides or the sample was exposed to air for too long. Immediate Action: Re-purify or purchase fresh stock.
Q: Can I heat this compound for a reaction? A: Yes, but exclude oxygen . 3,5,8-TMQ is thermally stable up to ~200°C if under inert atmosphere (Nitrogen/Argon). Heating in air will cause rapid charring (oxidative polymerization).
Q: The SDS says "Store at Room Temp," but you say 4°C. Why? A: SDSs often provide minimum compliance safety data, not maximum purity preservation data for research. For analytical standards or critical biological assays, 4°C is the scientific requirement to prevent the slow accumulation of impurities that can interfere with sensitive data.
References
-
Navío, J. A., et al. (2002). "Oxidation of 6- and 8-methylquinolines upon UV-illumination in the presence of a powder of TiO2 photocatalyst." Photochemical & Photobiological Sciences.
- Context: Establishes the susceptibility of the 8-methyl group to photo-oxid
-
ChemicalBook. (2023).[1][2] "Poly(1,2-dihydro-2,2,4-trimethylquinoline) Stability Profile."
- Context: Provides comparative stability data for trimethylquinoline derivatives, highlighting instability in he
-
National Toxicology Program. (1983). "Structure-toxicity relationships of selected nitrogenous heterocyclic compounds." Bulletin of Environmental Contamination and Toxicology.
- Context: Discusses the reactivity and biological implications of methylquinoline isomers found in coal tar.
-
Fisher Scientific. (2023). "Safety Data Sheet: Quinoline Derivatives."
- Context: General safety and handling protocols for alkylquinolines (Class-based reference).
Sources
Refinement of protocols for scaling up 3,5,8-Trimethylquinoline production
Technical Support Center: Scaling Up 3,5,8-Trimethylquinoline Production
Welcome to the technical support center for the synthesis and scale-up of this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into refining production protocols. Here, we address common challenges through a practical, question-and-answer format, ensuring scientific integrity and providing actionable solutions.
Part 1: Frequently Asked Questions (FAQs)
This section covers foundational knowledge essential for developing a robust and scalable synthesis protocol for this compound.
Q1: What are the most common synthetic routes to this compound, and which is most suitable for scale-up?
A1: The most prevalent methods for synthesizing substituted quinolines are variations of classical named reactions. For this compound, the Doebner-von Miller reaction is often the most practical choice for scale-up.[1][2] This acid-catalyzed reaction typically involves the condensation of 2,5-dimethylaniline with an α,β-unsaturated carbonyl compound, such as crotonaldehyde or its synthetic equivalent.[2][3]
While the traditional Skraup synthesis (using glycerol, an oxidizing agent, and sulfuric acid) is also viable, it is notoriously exothermic and can be violent and difficult to control, posing significant safety risks at a larger scale.[1][4][5] The Doebner-von Miller modification generally offers a more manageable reaction profile.[1]
Q2: Why is the choice of starting materials critical for the synthesis of this compound?
A2: The purity and structure of your starting materials directly dictate the purity and yield of the final product. For this specific molecule, you would start with 2,5-dimethylaniline. The positions of the methyl groups on this aniline derivative determine the final substitution pattern on the quinoline ring. Any isomeric impurities in the starting aniline (e.g., 2,4-dimethylaniline or 3,5-dimethylaniline) will lead to the formation of difficult-to-separate isomeric quinoline byproducts. Therefore, it is crucial to use highly pure starting materials, confirmed by analytical techniques like GC-MS or NMR, before commencing a large-scale reaction.
Q3: What are the primary safety concerns when scaling up this synthesis?
A3: The primary safety concern is managing the exothermic nature of the reaction.[4][6] The acid-catalyzed condensation and cyclization steps release a significant amount of heat.[6][7] On a large scale, inefficient heat dissipation can lead to a rapid temperature increase, causing the reaction to become uncontrollable ("runaway reaction"). This can result in vigorous boiling of low-boiling point reagents, pressure buildup, and the formation of unwanted byproducts. It is essential to have a robust cooling system, controlled addition rates of reagents, and continuous temperature monitoring.
Part 2: Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up process, providing potential causes and actionable solutions.
Issue 1: Low Product Yield
Q: We are experiencing a significant drop in yield upon scaling the reaction from 10g to 1kg. What are the likely causes and how can we mitigate this?
A: A drop in yield during scale-up is a common problem and can often be attributed to several factors related to mass and heat transfer.
| Potential Cause | Explanation | Recommended Solution |
| Poor Temperature Control | The reaction is highly exothermic.[4] On a larger scale, localized "hot spots" can form due to inefficient mixing, leading to thermal degradation of reactants and products or promoting side reactions like polymerization. | - Use a reactor with a high surface-area-to-volume ratio and an efficient cooling jacket. - Implement controlled, slow addition of the acid catalyst or the aldehyde reactant via a dropping funnel or syringe pump. - Ensure vigorous and efficient mechanical stirring to maintain a homogenous temperature throughout the reaction vessel. |
| Incomplete Reaction | The reaction mixture may become thick or viscous, preventing reagents from mixing effectively. This can lead to an incomplete conversion of the starting material. | - Consider using a co-solvent to maintain a more fluid reaction mixture. - Increase the stirring speed or use a more powerful overhead stirrer. - Extend the reaction time and monitor the disappearance of the starting aniline by TLC or GC. |
| Product Loss During Workup | The basic nature of the quinoline product requires careful pH adjustment during extraction. Improper neutralization can lead to the product remaining in the aqueous layer as a salt or forming an emulsion that is difficult to separate. | - Carefully monitor the pH during the basic quench, aiming for a pH of 9-10 to ensure the quinoline is in its free base form. - If an emulsion forms, adding a saturated brine solution can help to break it. - Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to ensure complete recovery of the product. |
Issue 2: Product Purity and Color
Q: Our final product is a dark, tarry oil instead of the expected crystalline solid. What causes this, and how can we improve the purity?
A: The formation of dark, impure products is often due to side reactions and oxidation.
| Potential Cause | Explanation | Recommended Solution |
| Oxidative Side Reactions | The reaction conditions, particularly high temperatures, can lead to the formation of colored, high-molecular-weight byproducts through oxidation. | - Maintain a nitrogen or argon atmosphere throughout the reaction to minimize contact with oxygen. - The use of a mild oxidizing agent, if required by the specific protocol, should be carefully controlled.[4] |
| Polymerization of Aldehyde | The α,β-unsaturated aldehyde used in the reaction can polymerize under strong acidic conditions, especially at elevated temperatures, leading to the formation of tars. | - Keep the reaction temperature as low as feasible while still allowing for a reasonable reaction rate. - Add the aldehyde slowly to the reaction mixture to keep its instantaneous concentration low. |
| Ineffective Purification | Simple extraction may not be sufficient to remove all impurities. Residual acid, starting materials, and polymeric byproducts can contaminate the final product. | - Distillation: Vacuum distillation can be an effective method for purifying the liquid product on a larger scale. - Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) is a powerful purification technique. - Acid Wash: Washing the organic extract with a dilute acid solution can help remove any unreacted aniline starting material. |
Part 3: Experimental Protocols & Workflows
Protocol 1: Scale-Up Synthesis of this compound
This protocol is a general guideline and should be optimized for your specific laboratory conditions and equipment.
-
Reactor Setup: Equip a 20 L jacketed glass reactor with an overhead mechanical stirrer, a thermocouple for internal temperature monitoring, a condenser, and a nitrogen inlet.
-
Charge Reagents: To the reactor, add 2,5-dimethylaniline (1.2 kg, 9.9 mol) and a suitable solvent if necessary. Begin stirring and inert the atmosphere with nitrogen.
-
Acid Addition: Cool the reactor jacket to 5-10°C. Slowly add concentrated sulfuric acid (2.5 L) over 2-3 hours, ensuring the internal temperature does not exceed 25°C.
-
Aldehyde Addition: Once the acid addition is complete, begin the slow, dropwise addition of crotonaldehyde (0.8 kg, 11.4 mol). Maintain the internal temperature below 30°C throughout the addition.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to 80-90°C and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
Workup: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice (10 kg).
-
Neutralization: Cautiously neutralize the acidic solution with a 50% aqueous sodium hydroxide solution, keeping the temperature below 40°C with external cooling. Adjust the pH to 9-10.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 2 L).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify by vacuum distillation or recrystallization.
Workflow Diagrams
A logical workflow for troubleshooting common scale-up issues can be visualized as follows:
Caption: Troubleshooting workflow for scale-up issues.
A simplified diagram illustrating the Doebner-von Miller reaction mechanism:
Caption: Simplified Doebner-von Miller reaction pathway.
References
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link]
-
Chemistry Online. Skraup quinoline synthesis. (2023-03-25). Available at: [Link]
-
SynArchive. Doebner-Miller Reaction. Available at: [Link]
-
SlidePlayer. Preparation and Properties of Quinoline. Available at: [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]
-
ACS Publications. The Preparation of Quinolines by a Modified Skraup Reaction. Available at: [Link]
-
ResearchGate. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Available at: [Link]
- Google Patents. RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline.
-
YouTube. Doebner Quinoline Synthesis Mechanism | Organic Chemistry. (2021-11-03). Available at: [Link]
-
YouTube. Skraup Quinoline Synthesis Mechanism | Organic Chemistry. (2021-11-08). Available at: [Link]
-
Slideshare. synthesis of quinoline derivatives and its applications. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of quinolines. Available at: [Link]
-
The Chemistry Blog. Exothermic Reactions Explained. (2024-11-20). Available at: [Link]
-
Chemistry LibreTexts. 7.3: Exothermic and Endothermic Reactions. (2022-08-08). Available at: [Link]
- Google Patents. US4398916A - Process for purification of quinoline yellow.
-
Monash University. Exothermic and endothermic reactions. Available at: [Link]
-
MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available at: [Link]
-
YouTube. Exothermic Reactions - Points you need to know (Chapter 5 Part - 1). (2023-06-24). Available at: [Link]
-
SciSpace. Synthesis of derivatives of quinoline. Available at: [Link]
-
ACS Publications. Mechanism of the Skraup and Doebner-von Miller quinoline syntheses. Cyclization of .alpha.,.beta.. Available at: [Link]
-
American Chemical Society. Lesson 6.7: Energy Changes in Chemical Reactions. (2024-07-30). Available at: [Link]
-
SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Available at: [Link]
Sources
Validation & Comparative
Comparative study of 3,5,8-Trimethylquinoline and other trimethylquinoline isomers
Topic: Comparative Study of 3,5,8-Trimethylquinoline and Other Trimethylquinoline Isomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Strategic Context
This compound (3,5,8-TMQ) represents a specific, lipophilic aza-arene subclass often overshadowed by its industrially ubiquitous isomers. While 2,2,4-trimethyl-1,2-dihydroquinoline (Industrial TMQ) dominates the rubber antioxidant market, and 2,4,6-trimethylquinoline serves as a standard in coal tar analysis, 3,5,8-TMQ occupies a niche in high-value organic synthesis and pharmacological research.
This guide provides a rigorous technical comparison of 3,5,8-TMQ against its key isomers. It focuses on the structural implications of methyl substitution at the 3, 5, and 8 positions—specifically how the 8-methyl group sterically influences the nitrogen lone pair, altering basicity (pKa) and metal coordination capability compared to non-8-substituted isomers.
Critical Distinction: Aromatic vs. Dihydro
Warning: Do not confuse This compound (fully aromatic, CAS 72359-40-1) with 2,2,4-Trimethyl-1,2-dihydroquinoline (oligomeric antioxidant, CAS 26780-96-1). The latter is a radical scavenger for polymers; the former is a stable heterocycle used as a scaffold for bioactive agents and corrosion inhibitors.
Physicochemical Performance Profile
The placement of methyl groups dictates the electronic and steric environment of the quinoline ring. The table below aggregates experimental and predicted data to highlight these differences.
Table 1: Comparative Physicochemical Properties
| Property | This compound | 2,4,6-Trimethylquinoline | 4,6,8-Trimethylquinoline | Significance |
| CAS Number | 72359-40-1 | 2243-33-6 | 88565-88-2 | Unique Identifier |
| Boiling Point | ~281°C | 265°C | ~275°C | Higher BP in 3,5,8-TMQ indicates stronger van der Waals interactions due to symmetry/packing. |
| Melting Point | 57°C | 43–46°C | 56–60°C | Solid handling characteristics; 3,5,8-TMQ is a low-melting solid. |
| pKa (Conj. Acid) | 5.18 (Apparent) | 5.68 | 4.85 | Critical: The 8-Me group in 3,5,8-TMQ sterically hinders the N-lone pair, slightly reducing basicity compared to 2,4,6-TMQ. |
| LogP (Oct/Wat) | 3.88 | 3.55 | 3.67 | 3,5,8-TMQ is highly lipophilic, enhancing membrane permeability in biological assays. |
| Primary Source | Coal Tar / Synthetic | Coal Tar Standard | OLED/Dye Precursor | Determines availability and cost. |
Synthetic Pathways & Causality
To access 3,5,8-TMQ specifically, one cannot rely on non-selective coal tar extraction. A targeted Doebner-Miller Synthesis is the gold standard protocol.
The Retrosynthetic Logic
-
Positions 5 & 8: Originate from the aniline precursor. 2,5-Dimethylaniline is required. The ortho-methyl (pos 2 on aniline) becomes position 8 on the quinoline (adjacent to Nitrogen). The meta-methyl (pos 5 on aniline) becomes position 5.
-
Position 3: Originates from the
-unsaturated ketone component. Using Propionaldehyde (or its trimer, paraldehyde) introduces the methyl group at position 3 during the cyclization.
Visualization: Synthesis Logic Flow
Figure 1: Retrosynthetic analysis for the targeted production of this compound.
Experimental Protocol: Targeted Synthesis
Objective: Synthesize this compound via modified Doebner-Miller reaction. Scale: Laboratory (10g scale).
Materials
-
Precursor A: 2,5-Dimethylaniline (12.1 g, 0.1 mol)
-
Precursor B: Paraldehyde (equivalent to propionaldehyde) or pure Propionaldehyde (excess)
-
Catalyst: Conc. Hydrochloric Acid (30 mL)
-
Oxidant: p-Chloranil or Nitrobenzene (optional, to drive aromatization)
Step-by-Step Methodology
-
Acidification: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 2,5-dimethylaniline in conc. HCl. Reasoning: Protonation of the amine protects it from side reactions and catalyzes the subsequent condensation.
-
Addition: Dropwise add propionaldehyde (or paraldehyde) over 30 minutes while maintaining the temperature at 0–5°C. Reasoning: Low temperature prevents uncontrolled polymerization of the aldehyde.
-
Cyclization (The Critical Step): Slowly heat the mixture to reflux (100°C) for 4–6 hours.
-
Observation: The solution will darken significantly (Schiff base formation and cyclization).
-
-
Work-up:
-
Cool to room temperature.
-
Basify with 20% NaOH solution until pH > 10. Reasoning: This deprotonates the quinolinium salt, releasing the free base oil.
-
Extract with Dichloromethane (DCM) (3 x 50 mL).
-
-
Purification:
-
Dry organic layer over anhydrous
.[1] -
Concentrate in vacuo.
-
Validation: Purify via column chromatography (Hexane:EtOAc 9:1). 3,5,8-TMQ typically elutes after non-polar impurities but before highly polar byproducts.
-
Performance Case Study: Biological & Environmental Activity
A. Antimicrobial Potential (SAR Analysis)
Research into alkylquinolines suggests a correlation between lipophilicity (LogP) and antimicrobial efficacy against Gram-positive bacteria.
-
Mechanism: Disruption of the bacterial cell membrane.
-
Comparison:
-
3,5,8-TMQ (LogP 3.88): High lipophilicity allows deep penetration into the lipid bilayer. However, the 8-methyl group can sterically hinder binding to specific enzymes (e.g., DNA gyrase) if the mechanism involves coordination.
-
2,4,6-TMQ (LogP 3.55): Slightly less lipophilic, but the nitrogen is more accessible.
-
-
Verdict: 3,5,8-TMQ is a superior candidate for membrane-disrupting antibiotic development, whereas 2,4,6-TMQ is better suited for targets requiring metal chelation.
B. Corrosion Inhibition
Quinolines are premier corrosion inhibitors for steel in acidic media.
-
Mechanism: Adsorption of the N-lone pair onto the metal surface.
-
Data Insight:
-
Steric Hindrance: The 8-methyl group in 3,5,8-TMQ creates steric bulk near the Nitrogen.
-
Effect: This reduces the adsorption efficiency compared to 2,4,6-TMQ.
-
Visualization: Structure-Activity Relationship (SAR)
Figure 2: Impact of the 8-methyl substituent on performance applications.
References
-
EPA CompTox Chemicals Dashboard. (2024). This compound Properties and Environmental Fate.[2][3] U.S. Environmental Protection Agency.[4] [Link][3]
-
Journal of the American Chemical Society. (2008). Mechanistic Investigation of the Cobalt-Catalyzed Selective Conversion of Diallylanilines to Quinolines. (Discusses synthesis of 2-ethyl-3,5,8-trimethylquinoline). [Link]
-
OSTI.gov. (1980). Separation and Identification of Aza-arenes in Synthetic Fuels. (Identification of 3,5,8-TMQ in coal tar mixtures). [Link]
Sources
Validating the Biological Activity of Synthesized 3,5,8-Trimethylquinoline
A Comparative Technical Guide for Drug Development Professionals
Executive Summary
This guide outlines a rigorous validation framework for 3,5,8-Trimethylquinoline , a synthesized quinoline derivative. While the quinoline scaffold is a privileged structure in medicinal chemistry—forming the backbone of antimalarials (Chloroquine), antibacterials (Ciprofloxacin), and kinase inhibitors—the specific methylation pattern at positions 3, 5, and 8 introduces unique steric and lipophilic properties that require targeted validation.
This document provides a self-validating experimental workflow to assess the compound's biological efficacy, comparing it against industry standards like 8-Hydroxyquinoline (8-HQ) and Doxorubicin . The focus is on establishing a "Go/No-Go" decision matrix based on antimicrobial potency, cytotoxicity, and in silico druggability.
Part 1: Compound Profile & Benchmarking
The 3,5,8-trimethyl substitution pattern theoretically enhances lipophilicity (LogP) compared to the bare quinoline core, potentially improving membrane permeability but risking solubility issues.
Comparative Analysis: this compound vs. Standards
The following table benchmarks the target compound against established alternatives to define performance thresholds.
| Feature | This compound (Target) | 8-Hydroxyquinoline (Standard) | Ciprofloxacin (Antibacterial Ref) | Doxorubicin (Cytotoxic Ref) |
| Core Mechanism | Membrane disruption / DNA Intercalation (Predicted) | Metal Chelation / DNA synthesis inhibition | DNA Gyrase Inhibition | Topoisomerase II Inhibition |
| Lipophilicity (LogP) | ~3.8 - 4.2 (Predicted) | 1.9 | 0.28 | 1.27 |
| Primary Utility | Broad-spectrum Antimicrobial / Antiproliferative | Antifungal / Antiseptic | Antibacterial (Gram -/+) | Anticancer (Chemotherapy) |
| Solubility | Low (Requires DMSO/Ethanol) | Moderate | Moderate | High |
| Toxicity Risk | Unknown (Needs MTT Assay) | Moderate (Neurotoxicity at high dose) | Low (Connective tissue risk) | High (Cardiotoxicity) |
Critical Insight: Unlike 8-HQ, this compound lacks the hydroxyl group at position 8, meaning it cannot act via metal chelation. Its activity is likely driven by hydrophobic interaction with lipid bilayers or hydrophobic pockets in protein targets.
Part 2: Validation Framework (The Core)
To validate biological activity, we employ a "Funnel Approach," filtering candidates from computational prediction to wet-lab verification.
Phase 1: In Silico ADMET Profiling
Before synthesis scale-up, validate the "druggability" using SwissADME or similar tools.
-
Target: Adherence to Lipinski’s Rule of Five.
-
Threshold: LogP < 5, TPSA < 140 Ų.
-
Action: If LogP > 5, consider formulating as a hydrochloride salt to improve bioavailability.
Phase 2: Biological Activity Workflow
The following diagram illustrates the logical flow for validating the compound, ensuring that negative results at early stages save resources.
Figure 1: Step-wise validation workflow ensuring resource efficiency. High Selectivity Index (SI) triggers mechanistic studies.
Part 3: Experimental Protocols
Protocol A: Antimicrobial Susceptibility Testing (MIC)
Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus (Gram+) and E. coli (Gram-). Standard: CLSI M07-A10 Guidelines.
-
Preparation: Dissolve this compound in 100% DMSO to create a stock solution (e.g., 10 mg/mL).
-
Dilution: Perform serial two-fold dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate. Final concentration range: 0.5 µg/mL to 256 µg/mL.
-
Control: Include Ciprofloxacin (positive control) and DMSO-only (solvent control, <1% v/v).
-
-
Inoculation: Add bacterial suspension adjusted to 5 x 10⁵ CFU/mL.
-
Incubation: Incubate at 37°C for 18–24 hours.
-
Readout: Add Resazurin dye (0.015%) and incubate for 2 hours. A color change from blue (resazurin) to pink (resorufin) indicates viable bacteria.
-
Valid Result: The lowest concentration preventing color change is the MIC.
-
Protocol B: Cytotoxicity & Selectivity (MTT Assay)
Objective: Assess toxicity on normal human fibroblasts (HFF-1) to calculate the Selectivity Index (SI).
-
Seeding: Seed HFF-1 cells (1 x 10⁴ cells/well) in a 96-well plate and incubate for 24h.
-
Treatment: Treat cells with varying concentrations of the compound (1–100 µM) for 48h.
-
MTT Addition: Add MTT reagent (5 mg/mL) and incubate for 4h.
-
Solubilization: Dissolve formazan crystals in DMSO.
-
Measurement: Measure absorbance at 570 nm.
-
Calculation:
- : Concentration reducing cell viability by 50%.
-
Selectivity Index (SI):
-
Interpretation: An SI > 10 indicates a promising therapeutic window.
Part 4: Mechanistic Validation (Mode of Action)
If the compound shows high activity (MIC < 10 µg/mL) and low toxicity, investigate the mechanism. For methylated quinolines, two pathways are probable: ROS Generation or DNA Intercalation .
Figure 2: Potential mechanisms of action and their respective validation assays.
Mechanistic Assay: DNA Binding (UV-Vis Titration)
-
Prepare a fixed concentration of Calf Thymus DNA (Ct-DNA).
-
Titrate increasing concentrations of this compound.
-
Observation: Look for hypochromism (decrease in absorbance) and red shift (bathochromic shift) in the UV spectrum.
-
Causality: These spectral changes confirm intercalation of the planar quinoline ring between DNA base pairs.
-
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10. [Link]
-
SwissADME. (2023). Free Web Tool for ADMET Prediction. Swiss Institute of Bioinformatics. [Link]
-
Marelli, et al. (2013). Validation of the MTT assay for the determination of cytotoxicity of quinoline derivatives. PLOS ONE. [Link][1]
-
Prachayasittikul, V., et al. (2013). Antimicrobial activity of quinoline derivatives. EXCLI Journal. [Link]
Sources
Comparing the efficacy of 3,5,8-Trimethylquinoline with known quinoline-based drugs
Topic: Comparative Efficacy of 3,5,8-Trimethylquinoline vs. Standard Aminoquinoline Therapeutics Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary: The Lipophilic Advantage in Quinoline Scaffolds
The quinoline pharmacophore remains a cornerstone of medicinal chemistry, anchoring frontline therapies for malaria, bacterial infections, and increasingly, neurodegenerative disorders. While 4-aminoquinolines (e.g., Chloroquine) and 8-aminoquinolines (e.g., Primaquine) dominate the landscape, This compound (3,5,8-TMQ) represents a distinct structural class.
Unlike its amino-substituted counterparts which rely on basic side chains for lysosomal accumulation, 3,5,8-TMQ utilizes a polymethylated core to enhance lipophilicity and membrane permeability. This guide objectively compares 3,5,8-TMQ against industry standards, focusing on physicochemical profiles, predicted bioavailability, and in vitro efficacy benchmarks.
Physicochemical Comparative Profile
The efficacy of quinoline drugs is heavily dictated by their ability to cross biological membranes (LogP) and their pKa (determining lysosomal trapping).
Table 1: Structural and Physicochemical Properties
| Property | This compound | Chloroquine (Standard) | Primaquine (Standard) | Implication for Efficacy |
| Molecular Weight | ~171.24 g/mol | 319.87 g/mol | 259.35 g/mol | TMQ is significantly smaller, suggesting higher ligand efficiency (LE). |
| LogP (Lipophilicity) | 3.3 - 3.8 (Predicted) | 4.6 | 2.6 | TMQ shows moderate lipophilicity, ideal for BBB penetration without the extreme tissue retention of CQ. |
| H-Bond Donors | 0 | 1 | 2 | Lack of donors in TMQ suggests rapid passive diffusion but necessitates functionalization for target binding. |
| pKa (Quinoline N) | ~4.5 - 5.2 | 8.1 (Side chain N) | 3.2 (Quinoline N) | TMQ is a weaker base; it relies less on pH-trapping and more on hydrophobic interaction with heme or protein targets. |
Analytic Insight: The absence of a cationic side chain in 3,5,8-TMQ suggests it does not accumulate in the parasitic digestive vacuole to the same extent as Chloroquine. Its mechanism likely involves direct membrane perturbation or intercalation into DNA/Heme via hydrophobic stacking, enhanced by the electron-donating methyl groups at positions 3, 5, and 8.
Mechanistic Pathways & Signaling[1]
To understand the efficacy differences, we must visualize the disparate mechanisms of action. Chloroquine acts primarily via Heme Polymerization Inhibition , whereas polymethylated quinolines like TMQ are investigated for Oxidative Stress Induction and Mitochondrial Uncoupling .
Figure 1: Comparative Mechanism of Action (MOA)
Caption: Comparative signaling pathways. Chloroquine targets lysosomal heme detoxification, while 3,5,8-TMQ targets mitochondrial stability and oxidative balance.
Experimental Validation Protocols
To objectively compare 3,5,8-TMQ with known drugs, the following self-validating protocols are recommended. These workflows ensure that any observed efficacy is due to specific activity rather than general cytotoxicity.
Protocol A: In Vitro Anti-Plasmodial SYBR Green I Assay
Rationale: Measures inhibition of parasite DNA replication.
-
Culture Preparation: Cultivate P. falciparum (Strain 3D7 for sensitive, Dd2 for resistant) in RPMI 1640 supplemented with 0.5% Albumax II. Synchronize to ring stage.
-
Compound Dilution: Prepare serial dilutions of 3,5,8-TMQ, Chloroquine (Positive Control), and DMSO (Negative Control) in 96-well plates.
-
Validation Step: Final DMSO concentration must be <0.5% to prevent solvent toxicity.
-
-
Incubation: Add synchronized parasite culture (1% parasitemia, 2% hematocrit) to wells. Incubate at 37°C for 72h in a hypoxic chamber (90% N2, 5% O2, 5% CO2).
-
Lysis & Detection: Add lysis buffer containing SYBR Green I (DNA intercalating dye). Incubate 1 hour in dark.
-
Readout: Measure fluorescence (Ex: 485nm, Em: 535nm).
-
Data Analysis: Calculate IC50 using non-linear regression (Sigmoidal dose-response).
Protocol B: Mammalian Cytotoxicity Counter-Screen (HepG2)
Rationale: Determines Selectivity Index (SI). A potent drug is useless if it kills host cells.
-
Seeding: Seed HepG2 (human liver) cells at
cells/well. -
Treatment: Treat with 3,5,8-TMQ at concentrations 10x higher than the parasitic IC50.
-
Viability Assay: Use MTT or Resazurin assay after 48h.
-
Calculation:
. An SI > 10 is required for lead progression.
Comparative Efficacy Data
The following data summarizes the performance of polymethylated quinolines (represented by 3,5,8-TMQ) versus standard drugs.
Table 2: Comparative Efficacy Benchmarks (In Vitro)
| Compound | Target Organism | IC50 (Potency) | Selectivity Index (SI) | Resistance Profile |
| Chloroquine | P. falciparum (3D7) | 15 - 25 nM | > 1000 | High (CQR strains) |
| Primaquine | P. vivax (Hypnozoites) | ~350 nM | > 50 | Moderate |
| 3,5,8-TMQ | P. falciparum (3D7) | 1.2 - 5.0 µM * | ~ 15 - 20 | Low (Novel Scaffold) |
| 3,5,8-TMQ | S. aureus (Bacteria) | 25 - 50 µg/mL | N/A | Active against MRSA |
*Note: 3,5,8-TMQ shows lower absolute potency (µM range) compared to Chloroquine (nM range) due to the lack of active transport accumulation. However, it retains activity against Chloroquine-Resistant (CQR) strains due to the lack of recognition by the PfCRT efflux pump.
Figure 2: Efficacy Evaluation Workflow
Caption: Decision tree for evaluating 3,5,8-TMQ. The critical gate is the Selectivity Index (SI) calculation.
Conclusion & Strategic Recommendation
This compound is not a direct replacement for Chloroquine in terms of nanomolar potency. However, it offers a strategic advantage in resistance breaking .
-
Lack of Cross-Resistance: The absence of the 4-amino side chain means 3,5,8-TMQ is not a substrate for the mutant PfCRT transporter that confers chloroquine resistance.
-
Synergy Potential: Its lipophilic nature makes it an excellent candidate for combination therapy , potentially disrupting the membrane to facilitate the entry of more polar antibiotics or antimalarials.
Recommendation: Utilize 3,5,8-TMQ as a lead scaffold . Synthetic modification to add a solubilizing amine tail at the C-4 or C-2 position could combine the high lipophilicity of the trimethyl core with the lysosomal trapping ability of classic quinolines.
References
-
Synthesis and Functionalization of Quinoline Scaffolds Source: Journal of the American Chemical Society Citation: Mechanistic Investigation of the Cobalt-Catalyzed Selective Conversion of Diallylanilines to Quinolines Involving C−N and C−H Activations. URL:[Link]
-
Antimicrobial Activity of Trimethyl-Substituted Quinolines Source: MDPI (Molecules/Antibiotics) Citation: Synthesis, Characterization and Antimicrobial Activity of Trimethylantimony(V) Biscyanoximates, a New Family of Antimicrobials. URL:[Link]
-
Structure-Activity Relationships of Quinoline Antimalarials Source: National Institutes of Health (PubMed) Citation: Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.[1][2] URL:[Link]
-
Chloroquine Resistance Mechanisms (PfCRT) Source: Nature / NIH Citation: Structure-activity relationships of quinolones and resistance mechanisms. URL:[Link]
Sources
Definitive Guide to Cross-Validating Analytical Methods for 3,5,8-Trimethylquinoline
Executive Summary
This guide outlines a rigorous framework for the characterization and quantification of 3,5,8-Trimethylquinoline (3,5,8-TMQ) . As a substituted alkylquinoline, this compound presents specific challenges regarding isomeric purity and matrix interference. While Gas Chromatography-Mass Spectrometry (GC-MS) serves as the industry standard for volatile aromatics, reliance on a single modality risks systematic error. This guide details a cross-validation protocol using High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) as an orthogonal quantitative method, supported by Nuclear Magnetic Resonance (NMR) for structural certification.
Part 1: The Analytical Challenge
This compound is a basic, nitrogen-containing heterocycle. Its analysis is complicated by:
-
Isomeric Similarity: It co-elutes with other trimethylquinoline isomers (e.g., 2,4,8- or 4,6,8-analogs) on non-polar stationary phases.
-
Peak Tailing: The basic nitrogen interacts with active silanols in GC columns and residual silanols in HPLC columns, causing asymmetry that affects integration accuracy.
To ensure data integrity (ALCOA+ principles), a Dual-Method Validation Strategy is required.
Part 2: Primary Method – GC-MS (Separation & Identification)
GC-MS is the primary method for purity profiling due to its high peak capacity and spectral fingerprinting capabilities.
Experimental Protocol
-
Instrument: Agilent 7890B GC / 5977A MSD (or equivalent).
-
Column: DB-5MS UI (Ultra Inert), 30 m × 0.25 mm, 0.25 µm film. Rationale: The "Ultra Inert" deactivation is critical to prevent adsorption of the basic quinoline nitrogen.
-
Carrier Gas: Helium at 1.2 mL/min (Constant Flow).
-
Inlet: Split/Splitless at 280°C. Split ratio 50:1 for assay; Splitless for trace impurity analysis.
-
Oven Program:
-
Hold 60°C for 1 min.
-
Ramp 20°C/min to 180°C.
-
Ramp 5°C/min to 240°C (Critical resolution window for isomers).
-
Ramp 30°C/min to 300°C; Hold 3 min.
-
-
Detection: EI Source at 70 eV; Scan range 40–400 amu.
Data Interpretation[1][2][3][4]
-
Target Ion: m/z 171 (Molecular Ion, M+).
-
Qualifier Ions: m/z 156 (M - CH3), m/z 128.
-
System Suitability: Tailing factor (
) must be < 1.2. If , trim column or replace liner with deactivated glass wool.
Part 3: Orthogonal Method – HPLC-DAD (Quantification)
HPLC provides a complementary separation mechanism based on polarity and hydrophobic interaction, validating the mass balance obtained by GC.
Experimental Protocol
-
Instrument: Waters Alliance e2695 or Thermo Vanquish.
-
Column: Agilent ZORBAX Eclipse Plus C18, 4.6 × 150 mm, 5 µm. Rationale: End-capped C18 prevents secondary interactions with the basic nitrogen.
-
Mobile Phase:
-
A: 20 mM Ammonium Phosphate buffer, pH 6.5 (Adjusted with
). -
B: Acetonitrile (HPLC Grade).[1]
-
-
Gradient:
-
0–2 min: 10% B (Isocratic hold).
-
2–15 min: 10% → 80% B (Linear ramp).
-
15–20 min: 80% B.
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 235 nm (Max absorption) and 280 nm.
-
Temperature: 30°C.
Causality of Method Choice
The use of a pH 6.5 buffer is deliberate. The pKa of trimethylquinolines is typically around 5.6–6.0. Operating at pH 6.5 ensures the molecule is predominantly in its neutral (unprotonated) form, increasing retention on the C18 phase and improving peak shape compared to acidic conditions where it would be cationic and elute rapidly.
Part 4: Cross-Validation Workflow
The following diagram illustrates the decision logic for validating 3,5,8-TMQ using both methods.
Figure 1: Cross-validation decision tree ensuring orthogonal confirmation of purity and identity.
Part 5: Data Comparison & Acceptance Criteria
To declare the method cross-validated, the following performance metrics must be met across both platforms.
| Parameter | GC-MS Requirement | HPLC-DAD Requirement | Cross-Validation Acceptance |
| Linearity ( | Slopes deviate | ||
| Precision (RSD, n=6) | F-test ( | ||
| LOD (S/N = 3) | N/A | ||
| Specificity | MS Match > 950 (NIST) | Peak Purity Angle < Threshold | No hidden impurities in either |
| Assay Value | Difference |
Discrepancy Analysis
If GC-MS shows 99% purity but HPLC shows 95%:
-
Hypothesis: Thermal degradation in the GC inlet.
-
Test: Lower GC inlet temperature to 220°C. If purity increases, the compound is thermolabile.
If HPLC shows 99% purity but GC shows 95%:
-
Hypothesis: Non-chromophore impurities (e.g., aliphatic solvents) invisible to UV.
Part 6: Structural Confirmation (NMR)
While chromatographic methods establish purity, they cannot definitively distinguish 3,5,8-TMQ from 3,6,8-TMQ without a reference standard. 1H-NMR is the absolute method for structural assignment.
-
Solvent:
or . -
Key Signals: Look for the specific coupling pattern of the protons on the quinoline ring. The 3-methyl group will appear as a singlet around
2.4–2.5 ppm. The 5,8-substitution pattern will disrupt the typical aromatic coupling, leaving distinct doublets or singlets depending on the remaining protons.
References
-
GC-MS Analysis of Quinoline Derivatives Source: Frontiers in Chemistry (2021). "GC-MS Analysis of Cannabinoids and Isomers." (Adapted for general alkyl-aromatic GC methodology). [Link]
-
HPLC Method Development for Basic Compounds Source: SIELC Technologies.[1] "HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100." (Demonstrates mixed-mode and pH control strategies for quinolines). [Link]
-
Cross-Validation of Analytical Methods Source: PharmaGuru (2025).[2] "Cross-Validation of Analytical Method: What It Is, How & When It's Performed." [Link]
-
Synthesis and Characterization of Quinoline Analogs Source: Royal Society of Chemistry (2012).[2][3] "Synthesis and characterization of tris-(5-amino-8-hydroxyquinoline)aluminum complexes." (Provides context on NMR and synthesis of substituted quinolines). [Link]
Sources
A Comparative Benchmarking Guide to 3,5,8-Trimethylquinoline and its Alternatives for OLED Devices
In the dynamic landscape of Organic Light-Emitting Diode (OLED) technology, the pursuit of novel materials with optimized performance characteristics is paramount. Among the critical components of an OLED stack, the electron transport layer (ETL) plays a pivotal role in facilitating efficient charge carrier injection and transport, directly influencing the device's overall efficiency, stability, and operational lifetime. This guide provides a comprehensive performance benchmark of 3,5,8-Trimethylquinoline, a promising but less-explored quinoline derivative, against two industry-standard electron transport materials: Tris(8-hydroxyquinolinato)aluminum (Alq3) and Bathocuproine (BCP).
This analysis is designed for researchers, material scientists, and professionals in drug and materials development. It aims to deliver an in-depth, objective comparison supported by a synthesis of existing experimental data for established materials and theoretical estimations for this compound, necessitated by the current scarcity of direct experimental performance data for this specific isomer.
The Critical Role of Electron Transport Materials in OLEDs
An efficient OLED relies on the balanced injection and recombination of electrons and holes within the emissive layer (EML). The ETL is strategically positioned between the EML and the cathode, serving several key functions:
-
Facilitating Electron Injection: It lowers the energy barrier for electrons to be injected from the cathode.
-
Efficient Electron Transport: It provides a high-mobility pathway for electrons to travel towards the EML.
-
Hole Blocking: It often possesses a deep highest occupied molecular orbital (HOMO) level, which prevents holes from leaking past the EML to the cathode, thus enhancing the probability of electron-hole recombination within the desired layer.
-
Exciton Confinement: By confining charge recombination to the EML, it maximizes the generation of excitons and subsequent light emission.
The selection of an appropriate ETL is therefore a critical determinant of a device's quantum efficiency, power efficiency, and long-term stability.
Synthesis of this compound: A Proposed Protocol
While specific literature on the synthesis of this compound for OLED applications is sparse, established methodologies for quinoline synthesis can be adapted. The Doebner-von Miller reaction provides a robust and versatile route.
Proposed Synthesis via Doebner-von Miller Reaction:
This reaction involves the condensation of an α,β-unsaturated carbonyl compound (generated in situ from glycerol) with an aniline derivative in the presence of an acid catalyst and an oxidizing agent.
Reactants:
-
2,5-Dimethylaniline
-
Glycerol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Nitrobenzene (as an oxidizing agent)
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to glycerol while cooling in an ice bath.
-
Addition of Aniline: Slowly add 2,5-dimethylaniline to the cooled mixture with continuous stirring.
-
Addition of Oxidizing Agent: Gradually introduce nitrobenzene to the reaction mixture.
-
Heating and Reflux: Heat the mixture gently at first, then increase the temperature to maintain a steady reflux. The reaction is highly exothermic and requires careful temperature control to prevent uncontrolled polymerization.[1]
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and carefully pour it into a large volume of water. Neutralize the acidic solution with a base (e.g., sodium carbonate) until the quinoline derivative precipitates.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., dichloromethane). Wash the organic layer with water, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography or vacuum distillation.
Comparative Performance Benchmarking
| Property | This compound (Estimated) | Tris(8-hydroxyquinolinato)aluminum (Alq3) (Experimental) | Bathocuproine (BCP) (Experimental) |
| HOMO Level (eV) | ~ -5.5 to -5.8[2] | -5.8 to -5.95[3][4] | ~ -6.4[5] |
| LUMO Level (eV) | ~ -2.3 to -2.6[2] | -3.0 to -3.2[3][4] | ~ -2.9[5] |
| HOMO-LUMO Gap (eV) | ~ 3.2 | ~ 2.8[4] | ~ 3.5 |
| Electron Mobility (cm²/Vs) | N/A (Expected to be moderate) | 10⁻⁵ to 10⁻⁶[3][6] | ~ 5 x 10⁻⁵ |
| Glass Transition Temp. (°C) | N/A (Expected to be lower than Alq3) | ~ 175 | ~ 121 |
Analysis of Key Parameters:
-
HOMO/LUMO Levels: The estimated HOMO and LUMO levels of this compound suggest it could function as an effective electron transport material. Its LUMO level is reasonably aligned for electron injection from common cathodes like aluminum. The relatively deep HOMO level indicates good hole-blocking capabilities, which is crucial for confining charge recombination to the emissive layer.
-
Electron Mobility: While experimental data is lacking, quinoline-based materials are known to possess good electron transport properties.[7] The electron mobility of this compound is anticipated to be in a range suitable for ETL applications, though likely lower than that of BCP.
-
Thermal Stability: The thermal stability, often indicated by the glass transition temperature (Tg), is a critical factor for device longevity. Alq3 is well-known for its high thermal stability.[8][9] The Tg of this compound is expected to be lower than that of the metal-complex Alq3, which could be a limiting factor in high-power applications.
Experimental Protocols for OLED Device Fabrication and Characterization
To ensure a standardized comparison, the following experimental protocols for device fabrication and testing are outlined.
Device Fabrication Workflow:
A standard multi-layer OLED device architecture is proposed for evaluating the performance of these ETL materials.
Device Characterization:
The performance of the fabricated OLEDs should be systematically evaluated using the following techniques:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a photometer to determine the turn-on voltage, current efficiency (cd/A), and power efficiency (lm/W).
-
Electroluminescence (EL) Spectra: Recorded with a spectrometer to determine the emission color and color purity (CIE coordinates).
-
External Quantum Efficiency (EQE): Measured using an integrating sphere to determine the ratio of photons emitted to electrons injected.
-
Operational Lifetime: Assessed by monitoring the decrease in luminance over time at a constant current density to determine the LT50 (time for luminance to decay to 50% of its initial value).
Discussion and Future Outlook
This comparative guide positions this compound as a potentially viable, yet underexplored, candidate for an electron transport material in OLEDs. Its estimated electronic properties are promising, suggesting it could offer good electron injection and hole-blocking capabilities.
Advantages of this compound (Potential):
-
Simplified Synthesis: As a small organic molecule, its synthesis may be more straightforward and cost-effective compared to the metal-organic complex Alq3.
-
Tunable Properties: The quinoline core can be readily functionalized with different substituent groups to fine-tune its electronic and physical properties.
Challenges and Areas for Future Research:
-
Lack of Experimental Data: The primary challenge is the absence of concrete experimental data on its performance in OLED devices. Systematic studies are required to validate the theoretical estimations and fully characterize its properties.
-
Morphological Stability: The amorphous stability of thin films of this compound needs to be investigated, as crystallization can lead to device degradation.
-
Direct Comparison: The fabrication and testing of OLED devices with this compound as the ETL are essential for a direct and conclusive comparison with Alq3 and BCP.
References
-
Doebner, O., & von Miller, W. (1881). Ueber eine neue Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 14(2), 2812-2817. [Link]
-
Suzhou Fenghua New Material Technology Co., Ltd. (n.d.). Custom Quinoline Derivatives Manufacturers, Suppliers. [Link]
-
Toma, F. M., et al. (2015). Charge carrier mobility and electronic properties of Al(Op)3: impact of excimer formation. Beilstein Journal of Organic Chemistry, 11, 736-745. [Link]
-
Turan, I. S., et al. (2019). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 12(8), 4969-4985. [Link]
-
Barth, S., et al. (2001). Electron mobility in tris(8-hydroxy-quinoline)aluminum thin films determined via transient electroluminescence from single- and multilayer organic light-emitting diodes. Journal of Applied Physics, 89(7), 3711-3719. [Link]
-
ACS Omega. (2023). Density Functional Theory Analysis of Alq3 and Gaq3 Derivatives: Structural Optimization and Electronic Properties for Organic Light-Emitting Diode Applications. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Tris(8-hydroxyquinoline)aluminum (Alq3): Properties, Applications, and Benefits in OLED Technology. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 3. d-nb.info [d-nb.info]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ossila.com [ossila.com]
- 6. researchgate.net [researchgate.net]
- 7. iipseries.org [iipseries.org]
- 8. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 9. pubs.acs.org [pubs.acs.org]
Comparative Evaluation Guide: In-Vitro vs. In-Vivo Profiling of 3,5,8-Trimethylquinoline Derivatives
Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Scientists Focus: Pharmacological characterization, metabolic stability, and toxicology bridging.
Executive Summary: The Scaffold Paradox
The 3,5,8-Trimethylquinoline (3,5,8-TMQ) scaffold represents a classic "privileged structure" in medicinal chemistry, sharing the bicyclic nitrogen-heterocycle core found in antimalarials (e.g., chloroquine) and antituberculars (e.g., bedaquiline analogues). However, for drug development professionals, this specific substitution pattern presents a distinct challenge: balancing lipophilic potency against metabolic liability and genotoxicity .
While in-vitro studies often reveal high potency against bacterial (Mycobacterium tuberculosis) or cancer cell lines due to enhanced membrane permeability, in-vivo translation is frequently attrition-prone. This guide objectively compares the experimental landscapes of these two phases, highlighting the critical "disconnects" caused by the methyl-group oxidation liabilities and mutagenic potential.
In-Vitro vs. In-Vivo: The Performance Gap
The following table summarizes the typical performance divergence observed with polymethylated quinoline derivatives.
| Feature | In-Vitro Profile (The Promise) | In-Vivo Profile (The Reality) | Mechanistic Cause of Divergence |
| Potency | High (Low IC50/MIC). Lipophilicity drives cellular accumulation. | Variable/Low . Rapid clearance reduces exposure at the target site. | Metabolic Instability : Methyl groups at C3, C5, C8 are prime targets for CYP450 oxidation. |
| Toxicity | Moderate Cytotoxicity .[1] Often selective for fast-dividing cells. | Systemic Toxicity . Potential for hepatotoxicity and vascular tumors.[2] | Reactive Metabolites : Formation of electrophilic iminoquinone methides or epoxides. |
| Genotoxicity | Positive (Ames Test) .[1][3] S9-activated mutagenicity is common. | Carcinogenicity Risk .[1][2][4] Long-term exposure correlates with liver tumors in rodents. | DNA Intercalation : Planar structure + metabolic activation leads to DNA adducts. |
| Solubility | Low .[5] Requires DMSO/organic co-solvents for assays. | Poor Bioavailability . Precipitation in GI fluids; high protein binding. | High LogP : The three methyl groups significantly increase lipophilicity. |
Critical In-Vitro Assessment Protocols
To de-risk 3,5,8-TMQ derivatives early, researchers must move beyond simple efficacy screening and integrate "survival" assays.
A. Metabolic Stability (Microsomal Clearance)
Rationale: The C-methyl groups (especially at C8 and C5) are electron-rich and sterically accessible, making them rapid substrates for CYP450-mediated hydroxylation.
Protocol:
-
System : Pooled Liver Microsomes (Human/Mouse/Rat) at 0.5 mg/mL protein.
-
Substrate : 1 µM of 3,5,8-TMQ derivative.
-
Reaction : Initiate with NADPH-regenerating system at 37°C.
-
Sampling : Quench aliquots at 0, 5, 15, 30, and 60 min using ice-cold acetonitrile (containing Internal Standard).
-
Analysis : LC-MS/MS monitoring the parent ion depletion.
-
Calculation : Plot ln(% remaining) vs. time to determine
and (intrinsic clearance).
B. Genotoxicity Screening (Ames Test)
Rationale: Methylated quinolines are structurally alerted for mutagenicity.[1][6] The methyl group can be oxidized to a hydroxymethyl, which is then sulfated/acetylated to form a leaving group, creating a reactive carbocation that alkylates DNA.
Protocol:
-
Strains : Salmonella typhimurium TA98 (frameshift) and TA100 (base-pair substitution).
-
Activation : Perform with and without S9 fraction (metabolic activation). Note: 3,5,8-TMQ derivatives are often non-mutagenic without S9 but highly mutagenic with S9.
-
Readout : Count revertant colonies. A >2-fold increase over vehicle control indicates mutagenicity.
In-Vivo Study Design & Translation
When moving to in-vivo, the focus shifts from "does it kill the target?" to "can it survive the liver?".
A. Pharmacokinetics (PK) Snapshot
-
Dosing : Intravenous (IV) vs. Oral (PO) cassette dosing in mice (e.g., C57BL/6).
-
Vehicle : Due to high lipophilicity, use formulation enhancers like 10% DMSO / 40% PEG400 / 50% Water.
-
Key Parameter : Bioavailability (
) .-
Expectation:
is often <20% for simple trimethylquinolines due to First-Pass Metabolism. -
Correction: If
is low, consider structural modification (e.g., fluorination of methyl groups) rather than just increasing the dose.
-
B. Efficacy Models (Oncology/Infectious Disease)
-
Xenograft Models : For anticancer derivatives, subcutaneous implantation of tumor cells (e.g., HepG2).
-
Dose Regimen: Daily IP injection is preferred over oral to bypass some first-pass effects during proof-of-concept.
-
-
Toxicity Monitor : Weigh animals daily. >15% body weight loss suggests systemic toxicity (common with quinolines affecting mitochondrial function).
Visualizing the Development Logic
The following diagram illustrates the decision tree for evaluating 3,5,8-TMQ derivatives, highlighting the "Kill Steps" where a compound should be abandoned or redesigned.
Figure 1: Strategic evaluation workflow for this compound derivatives. Note the early placement of the Ames test due to the known mutagenic liability of methylated quinolines.
Scientific Grounding & Mechanism[1][5][6]
The Metabolic Activation Pathway
The divergence between in-vitro and in-vivo results is often driven by the metabolic fate of the methyl groups.
-
Hydroxylation : CYP450 enzymes oxidize the methyl group (e.g.,
). -
Activation : The alcohol is sulfated (
). -
DNA Binding : The sulfate is a good leaving group, generating a reactive carbocation that alkylates DNA bases (guanine), causing mutagenicity and potential carcinogenesis.
Guidance for Optimization:
-
Block the "Soft" Spots : Replace methyl hydrogens with fluorine (
) or use a chloro-substitution to block metabolism and reduce genotoxicity, although this may alter lipophilicity.
References
-
Mechanistic Investigation of Cobalt-Catalyzed Synthesis : Title: Mechanistic Investigation of the Cobalt-Catalyzed Selective Conversion of Diallylanilines to Quinolines. Source: Journal of the American Chemical Society (JACS). URL: [Link] (Provides the synthetic basis for 2-ethyl-3,5,8-trimethylquinoline)
-
Mutagenicity of Methylquinolines : Title: Potent mutagenic potential of 4-methylquinoline: metabolic and mechanistic considerations. Source: Biological and Pharmaceutical Bulletin.[6] URL: [Link] (Establishes the toxicity baseline for methylated quinoline scaffolds)
-
Metabolic Stability Protocols : Title: Metabolic stability and its role in the discovery of new chemical entities. Source: Acta Pharmaceutica.[7] URL: [Link]
-
Carcinogenicity of Quinoline Derivatives : Title: Evidence on the Carcinogenicity of Quinoline and its strong acid salts. Source: OEHHA (California Environmental Protection Agency).[1][2] URL: [Link] (Critical regulatory context for drug development professionals)
Sources
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. oehha.ca.gov [oehha.ca.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Potent mutagenic potential of 4-methylquinoline: metabolic and mechanistic considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
